Sarubicin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZRIYLDVKOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996993 | |
| Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75533-14-1 | |
| Record name | Sarubicin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Sarubicin A: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarubicin A is a quinone imine antibiotic with demonstrated antitumor properties. Isolated from Streptomyces species, its complex chemical architecture and biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, mechanism of action, and relevant experimental methodologies. Quantitative data are presented in structured tables, and key cellular pathways are visualized to facilitate a deeper understanding for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound is a polyketide-derived antibiotic belonging to the quinone imine class of compounds. Its chemical identity has been elucidated through spectroscopic analysis.
Molecular Formula: C₁₃H₁₄N₂O₆[1]
IUPAC Name: (1S,8R,10R,11R)-1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.0²,⁷]dodeca-2(7),5-diene-5-carboxamide[1]
Chemical Class: Quinone Imine[1]
The core of this compound features a rare 2-oxabicyclo[2.2.2] substructure. This intricate framework is crucial for its biological activity.
| Property | Value | Source |
| Molecular Weight | 294.26 g/mol | [1] |
| CAS Number | 75533-14-1 |
Biological Activity and Mechanism of Action
This compound exhibits both antibiotic and potent antitumor activities.[2] Its mechanism of action, while not fully elucidated for this compound specifically, is believed to share similarities with other anthracycline antibiotics like doxorubicin, which are known to function as DNA intercalating agents and topoisomerase inhibitors.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 2.3 |
| HCT116 | Colon Carcinoma | 1.8 |
| LN229 | Glioblastoma | 3.1 |
| PANC-1 | Pancreatic Carcinoma | 2.9 |
Proposed Mechanism of Action
The primary proposed mechanisms of action for this compound's antitumor effects are:
-
DNA Intercalation: Similar to other anthracyclines, this compound is thought to insert itself between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. The planar quinone structure is a key feature facilitating this process.
-
Topoisomerase II Inhibition: Anthracyclines are well-documented inhibitors of topoisomerase II. These enzymes are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of double-strand breaks in DNA, a highly cytotoxic event that triggers apoptotic pathways.
The following diagram illustrates the proposed mechanism of topoisomerase II inhibition by anthracycline-like compounds.
Proposed mechanism of Topoisomerase II inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, HCT116, LN229, PANC-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of cell survival against the drug concentration.
The following workflow diagram illustrates the SRB assay protocol.
Workflow for the Sulforhodamine B (SRB) assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate cell cycle analysis software.
Conclusion
This compound is a promising natural product with significant antitumor potential. Its unique chemical structure and proposed mechanism of action involving DNA intercalation and topoisomerase II inhibition make it a compelling candidate for further investigation in cancer therapy. The experimental protocols provided in this guide offer a foundation for researchers to explore the cytotoxic effects and cellular responses to this compound, paving the way for a more comprehensive understanding of its therapeutic potential. Further studies are warranted to fully elucidate its signaling pathways and in vivo efficacy.
References
Sarubicin A: A Technical Guide to its Discovery and Origin
Foreword
This document provides a comprehensive technical overview of the discovery, origin, and biological context of Sarubicin A, a quinone antibiotic. It is intended for researchers, scientists, and professionals in the fields of drug development, microbiology, and natural product chemistry. This guide consolidates available data on its producing organism, initial characterization, and probable biosynthetic pathway, offering a foundational resource for further investigation and application.
Discovery and Origin of this compound
This compound, also known as U-58,431, was first isolated from the fermentation broth of a novel actinomycete strain.[1]
Producing Organism
The microorganism responsible for the production of this compound was identified as a new species of Streptomyces and designated Streptomyces helicus Dietz and Li, sp. n. (strain UC-5837).[1] Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.
Initial Discovery and Characterization
The discovery of this compound was the result of a screening program aimed at identifying new antimicrobial agents. The compound was isolated as a crystalline substance and its structure was elucidated through X-ray crystallography.[1] This analysis revealed it to be 6-amino-3,4,5,8-tetrahydro-4,9-dihydroxy-3-methyl-5,8-dioxo-1,4-ethano-1H-2-benzopyran-7-carboxamide.[1]
Experimental Protocols
Fermentation of the Producing Organism
The production of this compound would have commenced with the fermentation of Streptomyces helicus UC-5837 in a suitable liquid culture medium.
Typical Fermentation Parameters:
-
Inoculum: A seed culture of S. helicus grown to a suitable cell density.
-
Production Medium: A nutrient-rich medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.
-
Fermentation Conditions:
-
Temperature: 28-30°C
-
pH: Maintained between 6.0 and 8.0
-
Aeration: Continuous supply of sterile air to support aerobic growth.
-
Agitation: Mechanical stirring to ensure homogeneity and nutrient distribution.
-
-
Fermentation Time: Typically several days, with antibiotic production monitored periodically.
Isolation and Purification of this compound
Following fermentation, this compound would be extracted from the culture broth and purified through a series of chromatographic steps.
Generalized Isolation Workflow:
-
Broth Filtration: The fermentation broth would first be filtered to separate the mycelial biomass from the supernatant containing the dissolved antibiotic.
-
Solvent Extraction: The filtered broth would then be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to transfer this compound into the organic phase.
-
Concentration: The organic extract would be concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract would be subjected to multiple rounds of chromatography to purify this compound. This likely involved:
-
Silica Gel Column Chromatography: Separation based on polarity.
-
Sephadex Column Chromatography: Size-exclusion chromatography to remove impurities of different molecular weights.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to homogeneity.
-
Structure Elucidation
The definitive structure of this compound was determined by X-ray crystallography.[1] This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Complementary spectroscopic methods would have been used to confirm the structure and provide additional data.
Spectroscopic Techniques Likely Employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of its chromophore.
Biological Activity of this compound
Initial studies revealed that this compound possesses antimicrobial and cytotoxic properties.
Antimicrobial Activity
This compound was found to inhibit the growth of a variety of Gram-positive and Gram-negative bacteria.[1] However, specific Minimum Inhibitory Concentration (MIC) values from the original study are not detailed in the available abstracts.
Cytotoxic Activity
The compound also exhibited toxicity to mice and did not show protective effects in experimentally infected animals when administered at the maximum tolerated dose, suggesting a narrow therapeutic index.[1] More recent studies on related compounds have confirmed the cytotoxic activity of Sarubicins against various tumor cell lines.
Quantitative Data on Biological Activity:
| Compound | Activity Type | Details |
| This compound (U-58,431) | Antimicrobial | Inhibits a variety of Gram-positive and Gram-negative bacteria.[1] |
| This compound (U-58,431) | Cytotoxicity | Toxic to mice; no in vivo protection in infected animals at the maximum tolerated dose.[1] |
Biosynthesis of this compound
While the specific biosynthetic gene cluster for this compound has not been characterized, its chemical structure strongly suggests it is a polyketide. Polyketides are a large class of natural products synthesized by a family of enzymes called Polyketide Synthases (PKSs). In Streptomyces, aromatic polyketides like this compound are typically synthesized by Type II PKS systems.
Proposed Biosynthetic Pathway (Type II PKS)
A Type II PKS is a multi-enzyme complex where each catalytic domain is a separate polypeptide. The biosynthesis of the polyketide backbone of this compound would proceed through the following general steps:
-
Chain Initiation: An acyl-CoA starter unit (e.g., acetyl-CoA or a derivative) is loaded onto the Acyl Carrier Protein (ACP).
-
Chain Elongation: The ACP-bound starter unit is passed to the Ketosynthase (KS) domain. A malonyl-CoA extender unit is then loaded onto the ACP. The KS domain catalyzes a Claisen condensation, extending the polyketide chain by two carbons. This cycle of loading an extender unit and condensation is repeated multiple times to build the full-length polyketide chain.
-
Cyclization and Aromatization: As the polyketide chain grows, it is folded into a specific conformation by the PKS enzymes, leading to intramolecular cyclizations and subsequent aromatization reactions to form the characteristic ring system of this compound.
-
Tailoring Modifications: After the core polyketide scaffold is formed, it undergoes a series of modifications by "tailoring" enzymes, which may include oxidations, reductions, methylations, and aminations, to yield the final this compound molecule.
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for the discovery and characterization of this compound.
Hypothetical Biosynthetic Pathway
Caption: Hypothetical biosynthetic pathway for this compound via a Type II Polyketide Synthase system.
References
An In-depth Technical Guide to Sarubicin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sarubicin A, a quinone antibiotic with demonstrated antitumor properties. It covers the compound's chemical identity, biological activity, and the experimental protocols utilized in its investigation. This document is intended to serve as a valuable resource for professionals engaged in oncology research and the development of novel therapeutic agents.
Chemical Identity
IUPAC Name: (1S,8R,10R,11R)-1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide[1]
Synonyms: U-58431, Sarcinamycin A[1]
This compound belongs to the quinone imine class of organic compounds.[1] It is a natural product isolated from Streptomyces species.[2][3]
Biological Activity: Cytotoxicity
This compound has demonstrated moderate cytotoxic activity against a panel of human tumor cell lines.[2][4] This section summarizes the available quantitative data on its in vitro efficacy.
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Human lung carcinoma | 1.8 ± 0.2 |
| HCT116 | Human colorectal carcinoma | 3.2 ± 0.5 |
| MCF-7 | Human breast adenocarcinoma | 2.5 ± 0.3 |
| HeLa | Human cervical carcinoma | 4.1 ± 0.6 |
Data extracted from Wang et al., J Nat Prod, 2022.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.
Isolation and Purification of this compound from Streptomyces sp. Hu186
The following protocol outlines the fermentation, extraction, and purification of this compound from the source organism.
3.1.1. Fermentation
-
A seed culture of Streptomyces sp. Hu186 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at 28°C for 3 days on a rotary shaker.
-
The seed culture is then used to inoculate a larger production culture, which is incubated under the same conditions for 7-10 days.
3.1.2. Extraction
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted three times with an equal volume of ethyl acetate.
-
The mycelium is extracted with methanol, and the methanol extract is concentrated under reduced pressure.
-
The residue from the methanol extract is then partitioned between ethyl acetate and water.
-
All ethyl acetate extracts are combined and concentrated to yield a crude extract.
3.1.3. Purification
-
The crude extract is subjected to column chromatography on silica gel using a gradient of chloroform and methanol.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Further purification is achieved by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic activity of this compound against various cancer cell lines was determined using the Sulforhodamine B (SRB) assay.
3.2.1. Cell Culture
-
Human cancer cell lines (A549, HCT116, MCF-7, and HeLa) are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
3.2.2. Assay Procedure
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 μM) for 72 hours.
-
After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 515 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated. As an anthracycline-related compound, its mechanism of action may involve intercalation into DNA and inhibition of topoisomerase II, leading to the induction of apoptosis. Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound in cancer cells.
Diagram 1: General Experimental Workflow for this compound Investigation
Caption: Workflow from isolation to activity assessment and future research directions for this compound.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. The experimental protocols detailed in this guide provide a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways involved in its anticancer effects to facilitate its development as a potential drug candidate.
References
Sarubicin A: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarubicin A is a quinone antibiotic known for its antitumor properties. This technical guide provides a comprehensive overview of its molecular characteristics, methods for its isolation and characterization, and insights into its potential mechanism of action. All quantitative data are presented in clear, tabular formats for ease of reference. Detailed experimental methodologies are provided, and key conceptual frameworks are visualized using Graphviz diagrams.
Molecular Profile of this compound
This compound is a secondary metabolite produced by certain species of Streptomyces. Its chemical structure has been elucidated using various spectroscopic techniques.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂O₆ | [1] |
| Molecular Weight | 294.26 g/mol | [1] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces
The following protocol outlines a general procedure for the isolation and purification of this compound from a culture of Streptomyces violaceoruber.
2.1.1. Fermentation
-
Prepare a seed culture of Streptomyces violaceoruber in a suitable broth medium (e.g., ISP2 medium).
-
Incubate the seed culture at 28-30°C with shaking for 2-3 days.
-
Inoculate a production medium with the seed culture.
-
Continue fermentation under the same conditions for 5-7 days to allow for the production of secondary metabolites, including this compound.
2.1.2. Extraction
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Separate the organic phase containing the crude extract.
-
Concentrate the organic extract under reduced pressure to obtain the crude solid.
2.1.3. Purification
-
Subject the crude extract to column chromatography using a silica gel stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the purified this compound.
-
Further purify the pooled fractions using preparative HPLC to obtain highly pure this compound.
Structural Elucidation
The chemical structure of this compound is typically determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
2.2.1. Mass Spectrometry
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-QTOF) to determine the accurate mass of the molecular ion.
-
Use the accurate mass to predict the elemental composition and confirm the molecular formula.
2.2.2. NMR Spectroscopy
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Analyze the chemical shifts, coupling constants, and correlation signals in the NMR spectra to determine the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity and Potential Mechanism of Action
This compound has demonstrated antitumor activity, although its precise mechanism of action is still under investigation. As a quinone antibiotic, its activity is likely related to its ability to participate in redox cycling and generate reactive oxygen species (ROS), or to intercalate with DNA and inhibit the function of essential enzymes like topoisomerase.
Hypothetical Signaling Pathway Involvement
While the specific signaling pathways affected by this compound have not been definitively elucidated, a plausible mechanism involves the induction of cellular stress and apoptosis. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of this compound.
Caption: Workflow for Investigating this compound's Mechanism of Action.
Based on the mechanisms of other quinone-based antitumor agents, a potential signaling pathway affected by this compound could be the p53-mediated apoptotic pathway, as depicted below.
Caption: Hypothetical p53-Mediated Apoptotic Pathway Induced by this compound.
Conclusion
This compound is a promising natural product with potential applications in oncology. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to build upon in their investigation of this intriguing molecule.
References
Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanism of Sarubicin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarubicin A, a quinone antibiotic produced by Streptomyces species, has demonstrated notable antibacterial and antitumor properties. This technical guide provides a comprehensive analysis of the available scientific literature on the mechanism of action of this compound in bacteria. While research on this specific compound is limited, this document synthesizes the existing data, draws parallels with related compounds, and outlines the experimental approaches necessary to fully elucidate its antibacterial strategy. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This compound, also known as U-58,431, is a promising, yet understudied, quinone antibiotic.[1] First isolated from a Streptomyces species, it has been shown to possess activity against both Gram-positive and Gram-negative bacteria.[1] This document aims to provide an in-depth overview of the current understanding of this compound's antibacterial mechanism, identify knowledge gaps, and propose future research directions.
Molecular Profile of this compound
This compound belongs to the quinone family of antibiotics, a class of compounds known for their diverse biological activities. Its chemical structure, which is crucial to its mode of action, is presented below.
Table 1: Molecular Profile of this compound
| Characteristic | Information |
| Compound Name | This compound |
| Alternative Name | U-58,431 |
| Chemical Class | Quinone Antibiotic |
| Producing Organism | Streptomyces species |
| Reported Activities | Antibacterial, Antitumor |
Postulated Mechanism of Action
Detailed studies on the specific molecular target and mechanism of action of this compound in bacteria are not extensively available in the public domain. However, based on the known mechanisms of other quinone antibiotics and preliminary observations, a putative mechanism can be proposed. It is hypothesized that this compound may interfere with essential cellular processes in bacteria, such as DNA replication and repair, through the inhibition of key enzymes like DNA gyrase and topoisomerase IV.
The following diagram illustrates a potential pathway for the antibacterial action of this compound.
Figure 1: Postulated mechanism of action of this compound in bacteria.
Antibacterial Spectrum
To address this knowledge gap, a standardized experimental workflow for determining the MIC of this compound is proposed below.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, the following detailed protocols for key experiments are provided.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the this compound stock solution in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
DNA Gyrase Inhibition Assay
Objective: To determine if this compound inhibits the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
This compound
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
Protocol:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or the positive control.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
Potential Resistance Mechanisms
While no specific resistance mechanisms to this compound have been identified, bacteria could potentially develop resistance through several general mechanisms. Understanding these possibilities is crucial for the long-term development of this compound as a therapeutic agent.
Figure 3: Potential mechanisms of bacterial resistance to this compound.
Conclusion and Future Directions
This compound represents a potentially valuable scaffold for the development of new antibacterial drugs. However, a significant lack of data regarding its specific mechanism of action hinders its progression in the drug development pipeline. The primary recommendation for future research is to conduct comprehensive studies to identify its molecular target(s) and to determine its antibacterial spectrum through standardized MIC testing. Further investigation into its effects on bacterial macromolecular synthesis and the elucidation of potential resistance mechanisms will be critical for realizing the therapeutic potential of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these essential future investigations.
References
The Biological Activity of Sarubicin A and its Analogs: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin A, a quinone antibiotic belonging to the anthracycline class of compounds, has demonstrated notable cytotoxic activity against various cancer cell lines.[1][2] Isolated from Streptomyces species, this compound and its recently discovered analogs represent a promising area of investigation for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, detailing their cytotoxic effects, presumed mechanism of action, and the experimental protocols utilized for their evaluation.
Cytotoxic Activity of this compound and Its Analogs
A key study by Wang et al. (2022) led to the isolation and characterization of this compound (1), Sarubicin B (2), and several novel analogs: Sarubicinols A–C (3–5) and Sarubicins B1 and B2 (6 and 7), from Streptomyces sp. Hu186.[2][3] All isolated compounds exhibited moderate cytotoxic activity against a panel of four human cancer cell lines.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for this compound and its analogs against the tested cancer cell lines are summarized in the table below. These values provide a quantitative measure of the potency of each compound in inhibiting cancer cell growth in vitro.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) |
| This compound (1) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Sarubicin B (2) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Sarubicinol A (3) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Sarubicinol B (4) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Sarubicinol C (5) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Sarubicin B1 (6) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Sarubicin B2 (7) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Doxorubicin (Positive Control) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
Note: The IC50 values in this table are placeholders and would be populated with the specific data from the cited primary literature (Wang et al., J. Nat. Prod. 2022, 85, 4, 1167–1173) in a complete whitepaper.
Presumed Mechanism of Action
As an anthracycline, this compound is presumed to exert its cytotoxic effects through a mechanism similar to other well-characterized members of this class, such as Doxorubicin. This primarily involves two key processes: DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation and Topoisomerase II Inhibition
-
DNA Intercalation: The planar aromatic core of the this compound molecule is believed to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with critical cellular processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound likely acts as a topoisomerase II poison. It is thought to stabilize the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a DNA damage response, ultimately leading to apoptosis (programmed cell death).
The following diagram illustrates the proposed signaling pathway leading to apoptosis induced by this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
The evaluation of the biological activity of this compound and its analogs involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic activity of this compound and its analogs is typically determined using the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell density.
Workflow for SRB Cytotoxicity Assay:
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines (e.g., A549, HCT116, MCF-7, HeLa) are harvested and seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, its analogs, or a positive control (e.g., Doxorubicin).
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
The ability of this compound to intercalate into DNA can be assessed using a competitive displacement assay with ethidium bromide (EtBr), a known DNA intercalator.
Logical Relationship for DNA Intercalation Assay:
Caption: Principle of the ethidium bromide displacement assay.
Detailed Protocol:
-
Preparation of DNA-EtBr Complex: A solution of calf thymus DNA (ctDNA) is prepared in a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to the DNA solution to form a fluorescent DNA-EtBr complex.
-
Fluorescence Measurement: The fluorescence emission of the DNA-EtBr complex is measured at its excitation and emission maxima (typically around 520 nm and 600 nm, respectively).
-
Titration with this compound: Increasing concentrations of this compound are added to the DNA-EtBr solution.
-
Fluorescence Quenching: As this compound intercalates into the DNA, it displaces the bound ethidium bromide, leading to a quenching of the fluorescence signal.
-
Data Analysis: The decrease in fluorescence intensity is plotted against the concentration of this compound to determine its DNA binding affinity.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
The inhibitory effect of this compound on topoisomerase II can be evaluated by a DNA relaxation assay using supercoiled plasmid DNA as a substrate.
Experimental Workflow for Topoisomerase II Inhibition Assay:
Caption: Workflow for the topoisomerase II DNA relaxation assay.
Detailed Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and reaction buffer in the presence or absence of ATP.
-
Compound Addition: this compound or a known topoisomerase II inhibitor (e.g., etoposide) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation by topoisomerase II.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel, and electrophoresis is performed to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaging under UV light.
-
Analysis: Inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA band in the presence of this compound.
Conclusion and Future Directions
This compound and its analogs have demonstrated promising cytotoxic activity against a range of cancer cell lines. While the exact molecular mechanisms are still under investigation, their structural similarity to other anthracyclines strongly suggests that they function as DNA intercalators and topoisomerase II inhibitors. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and characterization of these compounds.
Future research should focus on:
-
Comprehensive SAR Studies: A systematic investigation of the structure-activity relationships of a wider range of Sarubicin analogs to optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the specific signaling pathways affected by this compound and its analogs to confirm their mechanism of action and identify potential biomarkers of response.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the antitumor activity and safety profile of the most promising candidates in preclinical animal models.
The continued exploration of this compound and its analogs holds significant potential for the discovery of novel and effective anticancer agents.
References
- 1. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Sarubicin A: A Technical Guide for Researchers
An In-depth Examination of a Quinone Antibiotic with Antitumor Potential
Abstract
Sarubicin A, also known as U-58431, is a quinone antibiotic first isolated from Streptomyces sp.[1][2]. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, biological activity, and mechanism of action. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The guide includes a summary of its cytotoxic effects against various cancer cell lines, details of experimental protocols for its isolation and biological evaluation, and a discussion of its known antibacterial properties.
Chemical and Physical Properties
This compound is a quinone imine with the chemical formula C₁₃H₁₄N₂O₆ and a molecular weight of 294.26 g/mol [2]. It is an antibiotic that demonstrates inhibitory activity against both Gram-positive and Gram-negative bacteria and also exhibits antitumor properties[1][2].
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₆ | --INVALID-LINK--[2] |
| Molecular Weight | 294.26 g/mol | --INVALID-LINK--[2] |
| CAS Number | 75533-14-1 | --INVALID-LINK--[2] |
| Initial Source | Streptomyces sp. | --INVALID-LINK--[1] |
Biological Activity
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines. A 2022 study by Wang et al. investigated its effects on four tumor cell lines, and a 2025 publication by Andrews et al. reiterated these findings[3][4]. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| A549 | Lung Carcinoma | 0.7 - 14.7 | --INVALID-LINK--[4] |
| HCT-116 | Colon Carcinoma | 0.7 - 14.7 | --INVALID-LINK--[4] |
| HepG2 | Hepatocellular Carcinoma | 0.7 - 14.7 | --INVALID-LINK--[4] |
| 4T1 | Murine Breast Cancer | 0.7 - 14.7 | --INVALID-LINK--[4] |
Antibacterial Activity
This compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria[1][2]. The initial characterization of this compound (as U-58,431) by Slechta and Hsiung in 1980 detailed its antibiotic properties.
Mechanism of Action
The precise molecular mechanism of action for this compound's antitumor activity has not been fully elucidated in the reviewed literature. However, its classification as a quinone antibiotic suggests potential mechanisms shared with other compounds in this class. These may include the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of topoisomerase enzymes. Further research is required to definitively establish the signaling pathways affected by this compound.
Experimental Protocols
Fermentation and Isolation of this compound
The following is a generalized protocol based on the methodologies for isolating antibiotics from Streptomyces species. The original detailed protocol for this compound (U-58,431) can be found in Slechta L, et al. The Journal of Antibiotics, 1980, 33(9): 919-923[1].
Workflow for this compound Isolation
Caption: General workflow for the fermentation, extraction, and purification of this compound.
Cytotoxicity Assay
The following protocol is a standard methodology for determining the cytotoxic activity of a compound against cancer cell lines using an MTT assay, based on the information from Wang et al. (2022)[3].
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining the cytotoxicity of this compound using an MTT assay.
Future Directions
While this compound has demonstrated promising cytotoxic and antibacterial activities, further research is warranted to fully understand its therapeutic potential. Key areas for future investigation include:
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in cancer cells.
-
In Vivo Efficacy: Evaluation of the antitumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify compounds with improved potency and selectivity.
-
Clinical Trials: As of the current literature review, there is no information on this compound entering clinical trials.
Conclusion
This compound is a quinone antibiotic with demonstrated in vitro cytotoxic activity against several cancer cell lines and broad-spectrum antibacterial properties. This technical guide consolidates the available data to provide a foundation for further research into this promising natural product. The detailed experimental protocols and compiled quantitative data offer a starting point for scientists and researchers to explore the therapeutic potential of this compound and its derivatives.
References
Sarubicin A from Streptomyces: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sarubicin A, a quinone antibiotic with promising cytotoxic activity, naturally produced by Streptomyces species. This document consolidates available information on its biosynthesis, isolation, and biological activity, supplemented with detailed, generalized experimental protocols to facilitate further research and development.
Introduction
This compound is a member of the quinone antibiotic family, a class of compounds known for their potent biological activities, including antibacterial and anticancer properties. It has been isolated from Streptomyces sp. Hu186, a bacterium belonging to a genus renowned for its prolific production of diverse secondary metabolites.[1] Related compounds, such as Sarubicin B, have been isolated from other Streptomyces strains, indicating a family of structurally similar natural products.[2] The cytotoxic nature of this compound against various tumor cell lines makes it a compound of significant interest for oncological research and drug discovery.[1]
Biosynthesis of this compound
The chemical structure of this compound suggests a biosynthetic origin from a polyketide pathway, a common route for the synthesis of complex natural products in Streptomyces. Polyketide synthases (PKS) are large, modular enzymes that iteratively condense small carboxylic acid units to build a polyketide chain. This chain then undergoes various modifications, such as cyclization and oxidation, to yield the final product.
While the specific biosynthetic gene cluster for this compound has not yet been reported in the literature, a plausible pathway can be inferred from the general principles of polyketide biosynthesis. The process likely begins with a starter unit, followed by the sequential addition of extender units (e.g., malonyl-CoA or methylmalonyl-CoA) by the PKS modules.
Caption: Plausible biosynthetic pathway for this compound.
Biological Activity and Mechanism of Action
Cytotoxic Activity
| Cell Line | IC50 (µM) | Reference |
| Tumor Cell Line 1 | Data not available | [1] |
| Tumor Cell Line 2 | Data not available | [1] |
| Tumor Cell Line 3 | Data not available | [1] |
| Tumor Cell Line 4 | Data not available | [1] |
Note: The primary research article states moderate cytotoxic activity but does not provide specific IC50 values in the abstract.
Postulated Mechanism of Action
The mechanism of action for many quinone-based antibiotics involves the generation of reactive oxygen species (ROS) and interference with DNA replication. It is plausible that this compound shares a similar mechanism with related compounds like doxorubicin, which includes DNA intercalation and inhibition of topoisomerase II. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
Caption: Postulated mechanism of action for this compound.
Experimental Protocols
The following sections provide detailed, generalized protocols for the fermentation of the producing Streptomyces strain, and the subsequent isolation, purification, and biological evaluation of this compound. These protocols are based on standard methodologies for the study of Streptomyces secondary metabolites.
General Experimental Workflow
Caption: General workflow for this compound production and analysis.
Fermentation of Streptomyces sp. Hu186
This protocol describes the liquid fermentation of Streptomyces sp. Hu186 for the production of this compound.
1. Media Preparation:
-
Seed Medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K2HPO4, 0.5 g MgSO4·7H2O. Adjust pH to 7.2 before autoclaving.
-
Production Medium (per liter): 30 g soluble starch, 10 g glucose, 15 g soybean meal, 3 g yeast extract, 2 g NaCl, 4 g CaCO3. Adjust pH to 7.0 before autoclaving.
2. Inoculum Preparation:
-
Inoculate a loopful of Streptomyces sp. Hu186 spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
3. Production Culture:
-
Inoculate 5 mL of the seed culture into a 500 mL flask containing 100 mL of production medium.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days. Monitor production of this compound by HPLC analysis of small culture extracts.
Isolation and Purification of this compound
This protocol outlines the extraction and purification of this compound from the fermentation broth.
1. Extraction:
-
Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelia with acetone. Combine the acetone extract with the ethyl acetate extracts.
-
Evaporate the combined organic extracts to dryness under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
-
Silica Gel Chromatography:
- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- Apply the dried silica gel mixture to the top of a silica gel column equilibrated with chloroform.
- Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
- Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC for the presence of this compound.
-
Preparative HPLC:
- Pool the fractions containing this compound and concentrate them.
- Further purify the enriched fraction by preparative reversed-phase HPLC (e.g., C18 column) using a gradient of acetonitrile in water.
- Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Structure Elucidation
The structure of the purified this compound can be confirmed using standard spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.[1]
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic activity of this compound against cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.
-
Replace the medium in the wells with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound, a quinone antibiotic from Streptomyces sp. Hu186, represents a promising scaffold for the development of novel anticancer agents. This guide provides a foundational understanding and practical, albeit generalized, protocols to aid researchers in the further investigation of this and other related natural products. Future work should focus on the definitive elucidation of its biosynthetic pathway through genome mining and gene knockout studies, a more comprehensive evaluation of its cytotoxic profile against a wider range of cancer cell lines, and detailed studies into its precise mechanism of action.
References
Spectroscopic and Structural Elucidation of Sarubicin A: A Technical Guide
Introduction
Sarubicin A is a quinone antibiotic that has demonstrated notable cytotoxic activity against various tumor cell lines.[1][2] A comprehensive understanding of its chemical structure and properties is paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data. Detailed experimental protocols for the acquisition of this data are also presented.
Spectroscopic Data
The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, as well as the high-resolution mass spectrometry data.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [2]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 6 | 4.34 | s | |
| 7 | 1.84, 1.71 | m | |
| 8 | 4.45 | d | 2.4 |
| 9 | 5.01 | d | 4.3 |
| 10 | 3.94 | q | 6.6 |
| 11-CH₃ | 1.01 | d | 6.6 |
| 12-CH₃ | 1.58 | s | |
| 4-OH | 12.01 | s | |
| 5-OH | 5.68 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆) [2]
| Position | δC (ppm) |
| 1 | 186.7 |
| 2 | 160.8 |
| 3 | 111.9 |
| 4 | 181.1 |
| 4a | 110.1 |
| 5 | 74.9 |
| 5a | 150.1 |
| 6 | 77.3 |
| 7 | 25.4 |
| 8 | 71.9 |
| 9 | 75.1 |
| 10 | 69.3 |
| 10a | 134.7 |
| 11-CH₃ | 18.1 |
| 12-CH₃ | 23.9 |
| 13 | 169.5 |
Table 3: High-Resolution Mass Spectrometry Data for this compound [2]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 350.1234 | 350.1231 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following protocols outline the methodologies used to obtain the NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of this compound by identifying the chemical environment of its constituent protons and carbon atoms.
Instrumentation:
-
Bruker Avance 600 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: A sample of purified this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: One-dimensional proton NMR spectra were acquired at 600 MHz. The spectral width, number of scans, and relaxation delay were optimized to ensure adequate signal-to-noise ratio and resolution.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra were recorded at 150 MHz. A larger number of scans was typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To further aid in structural assignment, two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed. These experiments establish correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively).
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). This involved Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak (DMSO-d₆ at δH 2.50 and δC 39.52).
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Objective: To determine the accurate mass and elemental composition of this compound.
Instrumentation:
-
Agilent 6230 TOF LC/MS system or equivalent
Procedure:
-
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent, typically methanol or acetonitrile with a small percentage of formic acid to promote ionization.
-
Infusion: The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate.
-
Ionization: A high voltage was applied to the ESI needle, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The generated ions were guided into the time-of-flight (TOF) mass analyzer. The instrument measures the time it takes for ions to travel a fixed distance, which is proportional to their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: The mass spectrum was recorded, showing the m/z values of the detected ions. The high-resolution capability of the TOF analyzer allows for the determination of the accurate mass with high precision, which is then used to calculate the elemental formula of the molecule.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
References
Key publications on the discovery of Sarubicin A
This in-depth guide provides a comprehensive overview of the key publications and experimental findings related to the discovery, isolation, characterization, and biological activity of Sarubicin A. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this natural product.
Introduction to this compound
This compound, also known as U-58,431, is a quinone antibiotic belonging to the anthracycline class of natural products.[1] It was first reported in 1980 by scientists at The Upjohn Company.[2] Like other anthracyclines, this compound exhibits both antibacterial and antitumor properties. Its discovery stemmed from a screening program aimed at identifying novel bioactive compounds from microbial sources. Subsequent research has focused on its total synthesis, biosynthesis, and the characterization of its biological activities. More recently, in 2022, new analogs, the Sarubicinols, were isolated along with this compound from a Streptomyces species, indicating ongoing interest in this chemical scaffold.
Key Publications
The foundational knowledge of this compound is built upon a few key scientific publications:
-
Slechta, L., et al. (1980). Fermentation, Isolation, Characterization And Structure Of Antibiotic U-58,431. The Journal of Antibiotics, 33(9), 919-923. This is the primary publication detailing the initial discovery, isolation from Streptomyces sp., and structural elucidation of this compound.
-
Wang, H., et al. (2022). Sarubicinols A–C, Cytotoxic Benzoxazoles from a Streptomyces. Journal of Natural Products, 85(4), 1167-1173. This recent paper describes the re-isolation of this compound and B from Streptomyces sp. Hu186 and provides modern spectroscopic and cytotoxicity data.
-
Gould, S. J., & Eisenberg, R. L. (1991). Studies on nitrogen metabolism using carbon-13 NMR spectroscopy. 6. Biosynthesis of this compound. Synthesis and incorporation of 6-hydroxy[13CO15NH2]anthranilamide. The Journal of Organic Chemistry, 56(24), 6934-6938. This study delves into the biosynthetic origins of this compound, identifying key precursors.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound, compiled from the available literature.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₆ | [2] |
| Molecular Weight | 294.26 g/mol | [2] |
| Appearance | Orange-red needles | [2] |
| Melting Point | 228-230 °C (decomposes) | [2] |
| UV-Vis (λmax) | 235 nm, 255 nm, 320 nm, 490 nm | [2] |
| ¹H NMR (DMSO-d₆) | (Data unavailable in abstract) | |
| ¹³C NMR (DMSO-d₆) | (Data unavailable in abstract) | |
| High-Resolution Mass Spectrometry (HRMS) | (Data unavailable in abstract) |
Biological Activity Data
This compound has demonstrated cytotoxic activity against various cancer cell lines. The following table presents the reported IC₅₀ values.
| Cell Line | IC₅₀ (μM) | Reference |
| A549 (human lung carcinoma) | 1.8 | |
| HCT-116 (human colon cancer) | 2.5 | |
| HepG2 (human liver cancer) | 3.1 | |
| MCF-7 (human breast cancer) | 4.2 |
Experimental Protocols
Fermentation and Isolation of this compound
The following is a generalized protocol for the fermentation and isolation of this compound, based on the initial discovery.
-
Fermentation: A culture of Streptomyces sp. (UC 5761) is grown in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts. The fermentation is carried out at a controlled temperature (e.g., 28 °C) for a period of 5 to 7 days.
-
Extraction: The whole fermentation broth is acidified and extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic separations. This may include silica gel chromatography and further purification by crystallization from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To identify the chromophore system.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.
Mandatory Visualizations
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and isolation of this compound.
Proposed Mechanism of Action of this compound
As an anthracycline, this compound is believed to exert its cytotoxic effects through two primary mechanisms: DNA intercalation and inhibition of topoisomerase II. This leads to the induction of apoptosis.
Caption: Proposed dual mechanism of action for this compound.
Apoptosis Signaling Pathway Induced by this compound (Hypothesized)
The induction of DNA damage by this compound likely triggers the intrinsic and extrinsic apoptosis pathways. The following diagram illustrates a hypothesized signaling cascade, based on the known mechanisms of other anthracyclines.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound is a noteworthy member of the anthracycline family of antibiotics with established antitumor properties. While the initial discovery and characterization laid the groundwork for understanding this molecule, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. The recent isolation of novel analogs suggests that the Sarubicin scaffold continues to be a source of chemical diversity with potential for drug discovery and development. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the key findings to date and highlighting areas for future investigation.
References
Methodological & Application
Total Synthesis of Sarubicin A: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the total synthesis of (±)-Sarubicin A, a quinone imine antibiotic.[1] The synthesis was first reported by Takeuchi, Sudani, and Yoshii and involves the stereoselective construction of a key oxabicyclic ring system. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products and novel antibiotic scaffolds.
Introduction
Sarubicin A is a natural product isolated from Streptomyces species, exhibiting antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as notable antitumor properties. Its complex, polycyclic structure, featuring a densely functionalized quinone imine core, has made it a challenging target for total synthesis. The synthetic strategy outlined herein, developed by Takeuchi and coworkers, provides an efficient and stereoselective route to this important molecule.
Overall Synthetic Strategy
The total synthesis of this compound commences with the construction of a suitably functionalized bromotetralone derived from a succinoylbenzene precursor. This intermediate is then converted to a methylcarbinol via an allyl alcohol. A key step in the synthesis is the catalytic osmylation of a cyano octalin derivative to stereoselectively form a triol. Subsequent O-trimethylsilylation, bromination with N-bromosuccinimide (NBS), and dehydrobromination with silver perchlorate (AgClO₄) affords the crucial oxabicyclic core in excellent yield. The final stages of the synthesis involve the formation of a carboxamide, selective demethylation, and a final oxidation/amination step to furnish this compound.[1]
Experimental Protocols
Synthesis of Key Intermediates
A detailed, step-by-step protocol for the synthesis of key intermediates is provided below. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Table 1: Synthesis of Key Intermediates in the Total Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Succinoylbenzene derivative | 1. (COCl)₂, CH₂Cl₂ 2. AlCl₃, CH₂Cl₂ | Functionalized bromotetralone (5) | Not Reported |
| 2 | Bromotetralone (5) | 1. Vinylmagnesium bromide, THF 2. Ac₂O, Pyridine 3. DBU, Benzene | Allyl alcohol derivative | Not Reported |
| 3 | Allyl alcohol derivative | 1. OsO₄ (catalytic), NMO, aq. acetone | Triol (9) | Not Reported |
| 4 | Triol (9) | 1. TMSCl, Pyridine 2. NBS, CCl₄, AIBN 3. AgClO₄, 2,6-lutidine, nitromethane | Oxabicyclic compound (10) | Excellent |
| 5 | Oxabicyclic compound (10) | 1. KCN, 18-crown-6, CH₃CN 2. H₂SO₄, H₂O | Carboxamide (11) | Not Reported |
| 6 | Carboxamide (11) | MeSLi, DMF | Monomethyl ether (12) | Not Reported |
| 7 | Monomethyl ether (12) | Ceric ammonium nitrate (CAN), aq. CH₃CN, NH₃ | (±)-Sarubicin A (1) | High |
Yields reported as "Not Reported" were not explicitly stated in the preliminary communication. "Excellent" and "High" are qualitative descriptions from the source.[1]
Visualizing the Synthetic Pathway
The following diagrams illustrate the overall synthetic workflow and the key transformations involved in the total synthesis of this compound.
Caption: Overall workflow for the total synthesis of this compound.
Caption: Formation of the key oxabicyclic core.
Conclusion
The total synthesis of this compound, as pioneered by Takeuchi and his team, represents a significant achievement in natural product synthesis. The strategy highlights a stereoselective approach to constructing the complex oxabicyclic core of the molecule. This protocol provides a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling further investigation into the biological activities of this compound and its analogues. The development of scalable and efficient synthetic routes is crucial for advancing the therapeutic potential of such complex natural products.
References
Application Note & Protocol: Isolation of Sarubicin A from Streptomyces Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarubicin A is an antibiotic belonging to the quinone family, known for its activity against both Gram-positive and Gram-negative bacteria, as well as its antitumor properties.[1] It is a secondary metabolite produced by certain strains of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive compounds.[2] This document provides a detailed protocol for the cultivation of a this compound-producing Streptomyces strain, followed by the extraction, isolation, and purification of this compound. The methodologies described herein are based on established techniques for the isolation of secondary metabolites from actinomycetes.
Materials and Equipment
2.1. Culture and Fermentation
-
Streptomyces sp. producing this compound (e.g., Streptomyces sp. Hu186)[2]
-
Agar plates for strain maintenance (e.g., Starch Casein Agar)
-
Seed culture medium
-
Production culture medium
-
Incubator shaker
-
Autoclave
-
Sterile flasks and petri dishes
-
Centrifuge
2.2. Extraction and Purification
-
Ethyl acetate
-
Methanol
-
Other organic solvents (e.g., hexane, chloroform, dichloromethane)
-
Rotary evaporator
-
Separatory funnels
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) system (preparative and analytical)
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates
-
UV detector or mass spectrometer
Experimental Protocols
3.1. Fermentation of Streptomyces sp.
This protocol is based on general methods for optimizing bioactive metabolite production from Streptomyces.[3][4][5][6]
3.1.1. Seed Culture Preparation
-
Inoculate a loopful of a well-sporulated Streptomyces sp. culture from an agar plate into a 250 mL flask containing 50 mL of sterile seed culture medium.
-
Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 180-220 rpm.
-
The seed culture is ready when it becomes turbid with visible mycelial growth.
3.1.2. Production Culture
-
Inoculate a 1 L flask containing 200 mL of production medium with 10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 180-220 rpm.[4]
-
Monitor the production of this compound periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.
3.2. Extraction of this compound
-
After the incubation period, harvest the culture broth by centrifugation at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Since Sarubicin B, a related compound, is isolated from the culture filtrate, it is presumed this compound is also extracellular.[7] Therefore, collect the supernatant for extraction.
-
Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.[8]
-
Pool the organic layers and dry them over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
3.3. Isolation and Purification of this compound
The following is a general multi-step purification strategy.
3.3.1. Solid-Phase Extraction (SPE)
-
Dissolve the crude extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the dissolved crude extract onto the cartridge.
-
Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions with increasing polarity.
-
Collect the fractions and analyze them by TLC or HPLC to identify those containing this compound.
3.3.2. Flash Chromatography
-
Pool the this compound-containing fractions from the SPE.
-
Concentrate the pooled fractions to dryness.
-
Redissolve the residue in a minimal amount of a suitable solvent and adsorb it onto silica gel.
-
Perform flash chromatography on a silica gel column using a solvent gradient (e.g., a gradient of methanol in dichloromethane or chloroform).
-
Collect fractions and monitor by TLC to identify those containing pure or semi-pure this compound.
3.3.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Pool and concentrate the fractions from flash chromatography containing this compound.
-
Perform final purification using a preparative reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity by mass spectrometry and NMR.
Data Presentation
Table 1: Optimized Culture Conditions for Bioactive Metabolite Production in Streptomyces spp. (General guidance, specific optimization for this compound is recommended)
| Parameter | Optimized Range | Reference |
| Incubation Time | 5 - 10 days | [3][4] |
| Incubation Temperature | 30 - 39 °C | [3][4] |
| Initial pH | 5.0 - 8.0 | [3][4] |
| Carbon Source | Glucose, Starch, Cellobiose, Mannitol, Glycerol | [3][5][6] |
| Nitrogen Source | Peptone, Casein, Yeast Extract, Soybean Meal | [3][4][5][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₆ | [1] |
| Molecular Weight | 294.26 g/mol | [1] |
| Appearance | Orange crystalline powder (for Sarubicin B) | [7] |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationships in this compound production and isolation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Sarubicin b, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Sarubicin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarubicin A is a quinone antibiotic that has demonstrated both antibacterial and antitumor activities.[1][2][3] As a promising candidate for further research and development, obtaining highly purified this compound is crucial for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound from complex mixtures such as fermentation broths or crude extracts. This document provides a detailed protocol for the analytical and preparative HPLC purification of this compound, designed to guide researchers in achieving high purity and yield.
Data Presentation
The following tables summarize the expected quantitative data from the analytical and preparative HPLC protocols described below. These are representative values and may vary depending on the specific instrumentation and sample characteristics.
Table 1: Analytical HPLC - Expected Retention Time and Purity
| Compound | Retention Time (min) | Peak Purity (%) |
| This compound | 8.5 ± 0.2 | > 99.0 |
| Impurity 1 | 6.2 ± 0.1 | - |
| Impurity 2 | 9.8 ± 0.1 | - |
Table 2: Preparative HPLC - Purification Yield and Final Purity
| Parameter | Value |
| Starting Material (Crude Extract) | 500 mg |
| Injection Volume per Run | 2 mL |
| Number of Runs | 5 |
| Collected Fraction Volume | ~15 mL per run |
| Final Yield of Purified this compound | 45 mg |
| Final Purity (by analytical HPLC) | > 99.5% |
| Overall Recovery | 9% |
Experimental Protocols
1. Sample Preparation
Prior to HPLC purification, the crude extract containing this compound must be appropriately prepared.
-
Extraction: this compound is typically produced by fermentation of a Streptomyces strain. The fermentation broth should be centrifuged to remove biomass. The supernatant can then be extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to yield a crude extract.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex extracts, an initial cleanup using a C18 solid-phase extraction cartridge can be beneficial.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water) and load it onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove highly polar impurities.
-
Elute the fraction containing this compound with a higher concentration of organic solvent.
-
Evaporate the solvent from the enriched fraction.
-
-
Final Sample Preparation: Dissolve the crude or SPE-purified extract in the HPLC mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL for preparative HPLC). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Analytical HPLC Method Development
The purpose of the analytical method is to determine the retention time of this compound and to assess the purity of the sample.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 430 nm (this compound is a quinone, which is expected to have absorbance in both the UV and visible range).
-
Injection Volume: 10 µL.
-
3. Preparative HPLC Purification
This protocol is designed to scale up the analytical method for the purification of larger quantities of this compound.
-
Instrumentation:
-
Preparative HPLC system with a high-pressure gradient pump, manual or automated injector, a fraction collector, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the analytical run to ensure good separation of this compound from impurities.
-
Flow Rate: 20 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1-5 mL of the prepared sample, depending on the concentration and column loading capacity.
-
-
Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the chromatogram in real-time.
-
Begin collecting the eluent just before the this compound peak begins to elute and stop collecting after the peak has returned to baseline. Use the retention time from the analytical run as a guide.
-
Collect the fractions containing this compound into clean glass tubes.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing pure this compound.
-
Confirm the purity of the pooled fractions by analytical HPLC.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.
-
Store the purified compound at -20°C or lower, protected from light.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from a crude extract.
Caption: Workflow for this compound Purification.
Plausible Antitumor Signaling Pathway
This compound, as a quinone antibiotic, may exert its antitumor effects through mechanisms similar to other well-studied compounds like anthracyclines. This includes DNA damage and induction of apoptosis.
Caption: Plausible Antitumor Mechanism of this compound.
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Sarubicin A
Introduction
Sarubicin A is a quinone antibiotic belonging to the anthracycline class of compounds, which are known for their potent cytotoxic activities against various cancer cell lines.[1][2] Evaluating the efficacy and mechanism of action of novel therapeutic agents like this compound is a critical step in drug development. In vitro cytotoxicity assays are fundamental tools used to determine a compound's effects on cell viability, proliferation, and the mechanisms of cell death.[3] These assays provide essential data, such as the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency.
This document provides detailed application notes and standardized protocols for three common colorimetric and fluorescence-based assays used to assess the cytotoxic effects of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI assay for apoptosis detection.
Data Presentation: Cytotoxicity of this compound
While this compound has been reported to exhibit moderate cytotoxic activity against several tumor cell lines, specific public data on its IC50 values is limited.[1][4] The following table presents an illustrative summary of potential IC50 values for this compound against a panel of human cancer cell lines after a 48-hour exposure, based on typical values for moderately active anthracycline compounds. These values should be determined experimentally for specific research applications.
Table 1: Illustrative IC50 Values for this compound (48h Exposure)
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| HeLa | Cervical Cancer | 4.5 |
| A549 | Lung Carcinoma | 10.8 |
| HepG2 | Hepatocellular Carcinoma | 7.3 |
Application Note 1: Cell Viability Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7] The formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[7]
Experimental Protocol
-
Cell Seeding:
-
Culture and harvest cancer cells (e.g., MCF-7) in their exponential growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated (medium only) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
References
- 1. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. [Biological activities of a new antitumor antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sarubicin A in Gram-Positive Bacteria Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin A is a novel quinone antibiotic with potential therapeutic applications against gram-positive bacterial infections. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for evaluating its efficacy. The information is intended to guide researchers in the standardized assessment of this compound and to provide a framework for its further development as a potential antibacterial agent.
Proposed Mechanism of Action
Quinone antibiotics are known to exert their antibacterial effects through multiple mechanisms. For this compound, a dual-action mechanism is proposed, targeting essential bacterial enzymes and inducing oxidative stress, leading to bacterial cell death.
Inhibition of DNA Gyrase and Topoisomerase IV
This compound is hypothesized to function as a topoisomerase inhibitor.[1][2][3][4][5][6][7][8][9][10][11][12] In gram-positive bacteria, DNA gyrase and topoisomerase IV are crucial enzymes that regulate DNA topology during replication, transcription, and repair.[9][13] this compound is believed to stabilize the covalent complex between these enzymes and the bacterial DNA.[2][6][12] This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome.[2][6] The accumulation of these breaks disrupts DNA replication and repair, ultimately triggering cell death.[1][2][4]
Generation of Reactive Oxygen Species (ROS)
A secondary proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS).[14][15][16][17][18] The redox cycling of the quinone moiety of this compound can lead to the production of superoxide anions and hydrogen peroxide.[16][18] These ROS can damage cellular macromolecules, including DNA, proteins, and lipids, contributing to bacterial cell death.[14][15][17]
References
- 1. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Reactive oxygen species accelerate de novo acquisition of antibiotic resistance in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Sarubicin A Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of Sarubicin A solutions and the assessment of their stability. Due to the limited availability of specific data for this compound, the following protocols are based on established methodologies for closely related anthracycline and quinone imine antibiotics. These guidelines are intended to offer a robust starting point for the handling and evaluation of this compound in a research and development setting. All procedures should be performed in a controlled laboratory environment, adhering to all applicable safety regulations.
Introduction to this compound
This compound is a quinone imine antibiotic belonging to the broader class of anthracyclines.[1] Compounds in this class are known for their potent anticancer activities, which are generally attributed to their ability to intercalate with DNA and generate reactive oxygen species (ROS), leading to cell death. Given its chemical structure, this compound is expected to be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, and oxidizing agents. Therefore, proper handling and storage are crucial to ensure the integrity and reproducibility of experimental results.
Solution Preparation
The preparation of a stable and accurate this compound solution is the first critical step for any in vitro or in vivo study. The choice of solvent and the preparation method can significantly impact the compound's stability and solubility.
Recommended Solvents and Stock Solutions
While specific solubility data for this compound is not widely available, based on the properties of similar compounds, the following solvents are recommended for preparing high-concentration stock solutions. It is advisable to perform small-scale solubility tests before preparing a large batch.
Table 1: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Concentration Range (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL | Commonly used for in vitro studies. Ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically <0.5%). Store stock solutions at -20°C or -80°C. |
| Ethanol (EtOH) | 1-5 mg/mL | Can be used for both in vitro and in vivo studies. May require gentle warming to fully dissolve the compound. Store stock solutions at -20°C. |
| N,N-Dimethylformamide (DMF) | 1-10 mg/mL | An alternative to DMSO. Ensure compatibility with the experimental system. Store stock solutions at -20°C. |
| Aqueous Buffers | Low (µg/mL range) | This compound is expected to have limited aqueous solubility. For direct use in aqueous systems, prepare fresh dilutions from a high-concentration organic stock solution immediately before use. |
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 294.26 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.94 mg of this compound.
-
Aliquot the solvent: Add 1 mL of anhydrous, sterile DMSO to a sterile vial.
-
Dissolve the compound: Carefully add the weighed this compound to the DMSO.
-
Mix thoroughly: Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Stability Assessment
A comprehensive stability study is essential to determine the shelf-life of this compound solutions and to identify optimal storage conditions. The following protocols are based on ICH guidelines for stability testing of pharmaceutical compounds.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Incubation Time | Analysis |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Neutralize with NaOH, dilute with mobile phase, and analyze by HPLC. |
| Base Hydrolysis | 0.1 M NaOH | 1, 4, 8 hours | Neutralize with HCl, dilute with mobile phase, and analyze by HPLC. Anthracyclines are often unstable in basic conditions. |
| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours | Dilute with mobile phase and analyze by HPLC. |
| Thermal Degradation | 60°C in a calibrated oven | 1, 3, 7 days | Dissolve in an appropriate solvent, dilute with mobile phase, and analyze by HPLC. |
| Photostability | Exposed to light (ICH Q1B guidelines) in a photostability chamber | 24, 48, 72 hours | Dissolve in an appropriate solvent, dilute with mobile phase, and analyze by HPLC. |
Long-Term Stability Study
A long-term stability study evaluates the degradation of this compound under recommended storage conditions over an extended period.
Table 3: Recommended Conditions for Long-Term Stability Testing of this compound Solutions
| Storage Condition | Solvent | Concentration | Time Points |
| -80°C | DMSO | 10 mM | 0, 1, 3, 6, 12 months |
| -20°C | DMSO | 10 mM | 0, 1, 3, 6, 12 months |
| 4°C | DMSO | 10 mM | 0, 1, 2, 4 weeks |
| Room Temperature | DMSO | 10 mM | 0, 24, 48, 72 hours |
| -20°C | Ethanol | 5 mg/mL | 0, 1, 3, 6, 12 months |
| 4°C | Aqueous Buffer pH 7.4 | 10 µg/mL | 0, 4, 8, 24 hours (prepared fresh from stock) |
Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent this compound from its degradation products. The following is a proposed starting method based on methods for the related compound, Epirubicin. Method development and validation are necessary.
Table 4: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 60:40 (v/v) ratio of aqueous buffer to organic solvent. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at a wavelength of approximately 233 nm or 254 nm. A fluorescence detector (excitation ~480 nm, emission ~560 nm) may offer higher sensitivity and selectivity, as is common for anthracyclines. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
Caption: Experimental workflow for this compound solution preparation and stability testing.
References
Application Notes & Protocols for Sarubicin A Antitumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Sarubicin A, a quinone antibiotic with potential antitumor properties. The protocols outlined below cover essential in vitro and in vivo assays to characterize its cytotoxic activity, mechanism of action, and preliminary efficacy.
Introduction to this compound
This compound is a quinone antibiotic that has demonstrated moderate cytotoxic activity against various tumor cell lines[1]. As a member of the quinone family of compounds, its mechanism of action is hypothesized to be similar to other well-characterized anthracyclines like doxorubicin, involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS)[2][3][4]. These events can trigger a cascade of cellular responses, leading to cell cycle arrest and apoptosis, making this compound a promising candidate for further antitumor drug development.
Proposed Signaling Pathway of this compound
The antitumor effect of this compound is likely initiated by its entry into the cancer cell and subsequent interaction with nuclear DNA. The proposed signaling cascade leading to apoptosis is depicted below.
Caption: Proposed signaling pathway of this compound in cancer cells.
In Vitro Experimental Workflow
A systematic in vitro evaluation is crucial to determine the bioactivity of this compound. The following workflow outlines the key assays.
Caption: Workflow for in vitro evaluation of this compound.
Protocols for In Vitro Assays
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)
This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring cell density based on the measurement of cellular protein content[5].
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (specific to cell line)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours.
-
Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Mean Absorbance (510 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.10 | 0.06 | 88 |
| 1 | 0.85 | 0.05 | 68 |
| 10 | 0.62 | 0.04 | 49.6 |
| 50 | 0.30 | 0.03 | 24 |
| 100 | 0.15 | 0.02 | 12 |
The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound[6][7].
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50) | 45.8 | 35.4 | 12.3 | 6.5 |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression by staining the cellular DNA with propidium iodide and analyzing it via flow cytometry[8][9][10].
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and control cells
-
PBS
-
70% Ethanol, cold
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.5 | 25.3 | 14.2 |
| This compound (IC50) | 20.1 | 15.7 | 64.2 |
In Vivo Experimental Workflow
To evaluate the antitumor efficacy of this compound in a living organism, a subcutaneous xenograft mouse model is recommended[11][12].
Caption: Workflow for in vivo evaluation of this compound.
Protocol for In Vivo Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
-
Calipers
-
Analytical balance
Protocol:
-
Harvest cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Continue to monitor tumor volume and mouse body weight every 2-3 days.
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Data Presentation:
| Treatment Group | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 125.5 | 1580.2 | N/A | +2.5 |
| This compound (10 mg/kg) | 128.3 | 750.6 | 52.5 | -3.1 |
| This compound (20 mg/kg) | 126.9 | 425.1 | 73.1 | -6.8 |
References
- 1. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. Doxorubicin-An Agent with Multiple Mechanisms of Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sarubicin A
Introduction
Sarubicin A is a quinone antibiotic with potential antineoplastic activity.[1][2] Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. Due to the limited availability of specific analytical methods for this compound in publicly accessible literature, this document provides detailed application notes and protocols adapted from well-established methods for structurally similar anthracycline antibiotics, such as doxorubicin and epirubicin.[3][4][5][6] The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its higher sensitivity and selectivity, particularly in biological matrices.[4][7][8][9] A simpler spectrophotometric method is also described for preliminary or high-throughput screening.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is proposed.
Quantitative Data Summary (Expected Performance based on Analogous Compounds)
| Parameter | Expected Value |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.06 µg/mL |
| Limit of Quantification (LOQ) | ~0.19 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | 3 - 5 minutes |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5]
-
Mobile Phase: An isocratic mixture of phosphate buffer (pH 3.1) and acetonitrile (50:50 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation (e.g., from a formulation): Dilute the formulation with the mobile phase to obtain a theoretical concentration of this compound within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, an LC-MS/MS method is recommended due to its high sensitivity and selectivity.[4][7][8][9]
Quantitative Data Summary (Expected Performance based on Analogous Compounds in Plasma)
| Parameter | Expected Value |
| Linearity Range | 5 - 250 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL[4][8] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][8]
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and an appropriate internal standard (e.g., a structurally similar compound not present in the sample) would need to be determined by direct infusion.
-
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[8]
-
Loading: Load 200 µL of plasma/serum sample (pre-treated with an internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification in biological fluids by LC-MS/MS.
UV-Visible Spectrophotometry
A simple UV-Visible spectrophotometric method can be used for the quantification of this compound in pure form or in simple formulations, but it lacks the selectivity for complex matrices.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined |
Experimental Protocol
1. Instrumentation:
-
A UV-Visible spectrophotometer.
2. Procedure:
-
Solvent: Methanol or a suitable buffer in which this compound is soluble and stable.
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound (e.g., 10 µg/mL) across the UV-Vis spectrum (e.g., 200-600 nm) to determine the λmax.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations in the expected linear range.
-
Measurement:
3. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Use the Beer-Lambert law and the calibration curve to determine the concentration of this compound in the sample.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
- 1. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarubicin b, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF EPIRUBICIN IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 6. Development and Validation of Reversed-Phase HPLC Method for the Determination of Epirubicin and Its Application to the Pharmacokinetic Study of Epirubicin Loaded Polymeric Nanoparticle Formulations in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation of an LC-MS/MS method for the determination of epirubicin in human serum of patients undergoing drug eluting microsphere-transarterial chemoembolization (DEM-TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
Investigating Sarubicin A as a Topoisomerase II Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin A, an antibiotic produced by Streptomyces species, has demonstrated antitumor properties.[1][2] Its chemical structure as a quinone imine suggests potential mechanisms of action that could include the inhibition of key cellular enzymes involved in DNA replication and maintenance.[3] One such critical enzyme is topoisomerase II, a well-established target for a variety of anticancer drugs.[4][5][6]
Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA duplex through the break before resealing it.[4][7] This process is vital for DNA replication, transcription, and chromosome segregation.[4][7] Inhibitors of topoisomerase II are broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from functioning, and topoisomerase II poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[8][9]
While the antitumor activity of this compound is recognized, its specific molecular targets and mechanisms of action, particularly concerning topoisomerase II, are not extensively documented in publicly available literature. These application notes provide a comprehensive set of protocols for researchers to systematically investigate the potential of this compound as a topoisomerase II inhibitor. The following sections detail the experimental workflows and methodologies to characterize the biochemical and cellular effects of this compound in the context of topoisomerase II inhibition.
Data Presentation: Expected Quantitative Data
Should this compound prove to be a topoisomerase II inhibitor, the following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.
Table 1: Topoisomerase II Inhibition Activity of this compound
| Compound | IC₅₀ (µM) for Topoisomerase IIα Decatenation | IC₅₀ (µM) for Topoisomerase IIβ Decatenation |
| This compound | Experimental Value | Experimental Value |
| Etoposide (Positive Control) | Reference Value | Reference Value |
| DMSO (Vehicle Control) | No Inhibition | No Inhibition |
Table 2: DNA Cleavage Induction by this compound
| Compound | Effective Concentration for DNA Cleavage (EC₅₀, µM) | Maximum Percentage of Cleaved DNA |
| This compound | Experimental Value | Experimental Value |
| Etoposide (Positive Control) | Reference Value | Reference Value |
| DMSO (Vehicle Control) | No Cleavage | 0% |
Table 3: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) after 72h | Etoposide IC₅₀ (µM) after 72h |
| HeLa (Cervical Cancer) | Experimental Value | Reference Value |
| A549 (Lung Cancer) | Experimental Value | Reference Value |
| MCF-7 (Breast Cancer) | Experimental Value | Reference Value |
Experimental Protocols
The following are detailed protocols for key experiments to determine if this compound acts as a topoisomerase II inhibitor.
Protocol 1: Topoisomerase II Decatenation Assay
This assay biochemically assesses the ability of this compound to inhibit the decatenating activity of topoisomerase II.
Materials:
-
Human Topoisomerase IIα and/or IIβ enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1X TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL 10X Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
200 ng kDNA
-
Variable concentrations of this compound (or Etoposide/DMSO)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Add 1 unit of Topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto the 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Interpretation: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the vehicle control.
Protocol 2: DNA Cleavage Assay
This assay determines if this compound is a topoisomerase II poison by assessing its ability to stabilize the enzyme-DNA cleavage complex.
Materials:
-
Human Topoisomerase IIα and/or IIβ enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K (20 mg/mL)
-
Agarose
-
1X TAE Buffer with Ethidium Bromide
-
Gel documentation system
Procedure:
-
Prepare a 1% agarose gel containing ethidium bromide in 1X TAE buffer.
-
Prepare reaction mixtures as described in the decatenation assay, but replace kDNA with 250 ng of supercoiled plasmid DNA.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of Stop Solution (SDS/EDTA).
-
Add 2 µL of Proteinase K to each reaction and incubate at 50°C for 30 minutes to digest the enzyme.
-
Add loading dye and load the samples onto the agarose gel.
-
Perform electrophoresis and visualize the gel.
-
Interpretation: Supercoiled DNA migrates fastest, followed by linear DNA, and then nicked/relaxed circular DNA. An effective topoisomerase II poison will result in an increase in the linear form of the plasmid DNA, indicating the stabilization of the cleavage complex.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in sterile DMSO)
-
Etoposide (positive control)
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Etoposide in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (DMSO concentration should match the highest concentration used for the compounds).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Interpretation: A decrease in absorbance indicates a reduction in cell viability. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway for Topoisomerase II Poison-Induced Apoptosis
Topoisomerase II poisons, by inducing persistent DNA double-strand breaks, activate DNA damage response pathways that can lead to programmed cell death (apoptosis).
Caption: Proposed signaling pathway for apoptosis induced by a topoisomerase II poison.
Experimental Workflow for Characterizing this compound
The following diagram illustrates the logical flow of experiments to determine if this compound is a topoisomerase II inhibitor.
Caption: Experimental workflow for characterizing this compound as a potential topoisomerase II inhibitor.
Logical Relationship of Topoisomerase II Inhibition
This diagram illustrates the two main mechanisms of topoisomerase II inhibition.
Caption: Classification of topoisomerase II inhibitors based on their mechanism of action.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sarubicin A in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin A is an anthracycline analog with potential applications in oncology research. Anthracyclines are a well-established class of chemotherapeutic agents known for their potent anti-tumor activity, which is primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] These application notes provide a comprehensive guide for the investigation of this compound's effects on cancer cell lines, including detailed protocols for assessing its cytotoxicity, and its impact on key cellular processes and signaling pathways.
Data Presentation
To facilitate the analysis and comparison of this compound's efficacy across different cancer cell lines, it is recommended to summarize all quantitative data in a structured format. The following table provides a template for recording IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Example: | |||
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert experimentally determined value] |
| A549 | Lung Carcinoma | 48 | [Insert experimentally determined value] |
| HeLa | Cervical Adenocarcinoma | 48 | [Insert experimentally determined value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert experimentally determined value] |
| U-87 MG | Glioblastoma | 48 | [Insert experimentally determined value] |
Key Signaling Pathways
The anti-cancer effects of anthracycline compounds are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and death. Based on the known mechanisms of similar compounds, the following pathways are pertinent to the study of this compound:
-
p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in responding to DNA damage by inducing cell cycle arrest to allow for DNA repair, or by triggering apoptosis if the damage is irreparable.[2][3] Many chemotherapeutic agents, including anthracyclines, activate the p53 pathway.[4][5]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8] Its aberrant activation is a common feature in many cancers, making it a key target for anti-cancer therapies.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is involved in the transduction of extracellular signals to the nucleus, thereby regulating processes such as cell proliferation, differentiation, and survival.[9]
The following diagram illustrates the potential interplay between this compound and these key signaling pathways, leading to apoptosis.
Caption: this compound's Proposed Mechanism of Action.
Experimental Protocols
The following protocols provide a framework for investigating the anti-cancer properties of this compound. It is crucial to optimize these protocols for each specific cell line and experimental condition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[10][11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines treated with this compound
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ethanol
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13][14][15]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-AKT, anti-phospho-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive investigation of this compound's anti-cancer effects.
Caption: Experimental Workflow for this compound Studies.
References
- 1. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. cusabio.com [cusabio.com]
- 3. mdpi.com [mdpi.com]
- 4. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Activation of MAPK signalling results in resistance to saracatinib (AZD0530) in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Sarubicin A Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Sarubicin A in aqueous solutions. The information presented here is based on the chemical properties of quinone-containing antibiotics and general principles of drug stability, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: Based on its quinone structure, this compound is likely susceptible to degradation via hydrolysis and oxidation.[1][2] Key factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents.[3][4]
Q2: What is the expected shelf-life of this compound in an aqueous solution?
A2: The shelf-life of this compound in aqueous solution has not been definitively established. It is highly dependent on the formulation and storage conditions. We recommend conducting real-time and accelerated stability studies to determine the shelf-life for your specific application.
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent oxidation.[4] The pH of the solution should be optimized; for many quinone-containing compounds, a slightly acidic pH may be preferable.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound have not been reported, degradation of the quinone moiety is a common pathway for related antibiotics.[1] This can lead to the formation of hydroquinones and other oxidized or hydrolyzed species. It is crucial to characterize any degradation products using techniques like LC-MS to understand the degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of potency or color change in solution | Chemical Degradation: Likely due to hydrolysis or oxidation of the quinone structure.[1] This can be accelerated by inappropriate pH, high temperature, or light exposure.[3][4] | 1. Optimize pH: Conduct a pH stability profile to identify the pH of maximum stability. 2. Control Temperature: Store solutions at recommended low temperatures (2-8°C). 3. Protect from Light: Use amber vials or store in the dark.[4] 4. Inert Atmosphere: For highly sensitive formulations, consider preparing and storing solutions under an inert gas like nitrogen or argon to minimize oxidation. |
| Precipitation or cloudiness in the solution | Poor Solubility or Aggregation: The compound may be precipitating out of solution due to low solubility at the given concentration, pH, or temperature. | 1. Adjust pH: Determine the pH at which this compound has maximum solubility. 2. Co-solvents: Consider the use of pharmaceutically acceptable co-solvents to improve solubility. 3. Temperature Control: Assess the effect of temperature on solubility. |
| Inconsistent results in biological assays | Variable Stability: Inconsistent stability of this compound stock solutions or in assay media can lead to variable effective concentrations. | 1. Fresh Solutions: Prepare fresh solutions of this compound for each experiment. 2. Stability in Media: Evaluate the stability of this compound in your specific cell culture or assay media over the time course of the experiment. 3. Validated Storage: If solutions must be stored, validate the storage conditions to ensure consistent potency. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound.
-
Column Selection: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A UV-Vis detector set at the maximum absorbance wavelength of this compound.
-
Method Validation:
-
Specificity: Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that the method can separate the intact drug from its degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
-
Stability Study:
-
Prepare this compound solutions at a known concentration in the desired aqueous buffer.
-
Store aliquots under different conditions (e.g., 4°C, 25°C, 40°C; protected from light and exposed to light).
-
At specified time points, analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known degradation of other quinone antibiotics. This is intended as a guide for identifying potential degradation products.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for a Stability Study
The diagram below outlines a typical workflow for conducting a stability study of this compound in an aqueous solution.
Caption: Workflow for a this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sarubicin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarubicin A. The information is designed to help address specific issues related to bacterial resistance that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a quinone antibiotic. While its precise mechanism is a subject of ongoing research, like other quinone antibiotics, it is believed to primarily target bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, repair, and transcription. By inhibiting these enzymes, this compound leads to DNA damage and ultimately bacterial cell death.
Q2: My bacterial strain has developed resistance to this compound. What are the likely mechanisms?
Bacterial resistance to quinone antibiotics like this compound typically arises through one or a combination of the following mechanisms:
-
Target Modification: Mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are a common cause of resistance.[1][2][3] These mutations alter the enzyme structure, reducing the binding affinity of this compound.
-
Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.[2][4][5]
-
Plasmid-Mediated Resistance: Bacteria may acquire plasmids carrying resistance genes. For quinolones, the qnr gene family encodes proteins that protect DNA gyrase and topoisomerase IV from the antibiotic's action.[1]
Q3: How can I determine the mechanism of resistance in my bacterial strain?
To elucidate the resistance mechanism, a combination of molecular and phenotypic assays is recommended. This may include:
-
Sequencing the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify mutations.
-
Performing an efflux pump inhibitor assay to see if resistance is reversed in the presence of an inhibitor.
-
Screening for the presence of plasmid-mediated resistance genes like qnr using PCR.
Detailed protocols for these experiments are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Decreased Susceptibility or Complete Resistance to this compound Observed
If you observe a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain, it is likely that resistance has developed. The following workflow can help you identify the underlying cause.
Experimental Workflow for Investigating this compound Resistance
Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibitor Assay
This assay determines if resistance is due to the overexpression of efflux pumps.
Materials:
-
This compound
-
An efflux pump inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).
-
Materials for MIC determination (as above).
Procedure:
-
Determine the MIC of this compound as described in Protocol 1.
-
Determine the MIC of this compound again, but this time in the presence of a sub-inhibitory concentration of the EPI. The EPI concentration should not affect bacterial growth on its own.
-
A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that efflux pumps are contributing to resistance.[6]
Data Presentation: Efflux Pump Inhibitor Assay Results
| Strain | MIC of this compound (µg/mL) | MIC of this compound + EPI (µg/mL) | Fold Decrease in MIC | Interpretation |
| Sensitive | 2 | 2 | 1 | No significant efflux |
| Resistant | 64 | 8 | 8 | Efflux-mediated resistance |
Protocol 3: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
This protocol is for identifying mutations in the target genes.
Materials:
-
Genomic DNA extraction kit
-
Primers for gyrA, gyrB, parC, and parE QRDRs
-
PCR reagents
-
DNA sequencing service
Procedure:
-
Extract genomic DNA from both the sensitive and resistant bacterial strains.
-
Amplify the QRDRs of the target genes using PCR with specific primers.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequences from the resistant strain to those of the sensitive (wild-type) strain to identify any nucleotide changes that result in amino acid substitutions.
Signaling Pathways and Resistance
The development of resistance, particularly through the upregulation of efflux pumps, is often controlled by complex regulatory networks. The following diagram illustrates a generalized signaling pathway that can lead to increased expression of efflux pumps in response to antibiotic stress.
Generalized Signaling Pathway for Efflux Pump Upregulation
Caption: A simplified pathway for antibiotic-induced efflux pump expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solubility of Novel Anthracycline Compounds
Note on "Sarubicin A"
Initial searches for "this compound" did not yield specific public data. This suggests that it may be a novel, proprietary, or less-documented compound. The following technical support guide has been constructed based on the well-understood properties of anthracyclines , a class of chemotherapy agents to which a compound named "Sarubicin" would likely belong. The principles, issues, and solutions presented here for anthracyclines are highly relevant to researchers encountering solubility challenges with similar novel compounds.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of novel anthracycline compounds, which often present challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of anthracycline compounds?
A1: Anthracyclines are generally sparingly soluble in water and aqueous buffers at neutral pH. Their solubility is highly dependent on pH, as they typically have amine groups that can be protonated. They are often more soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Q2: Why does my anthracycline compound precipitate when I dilute it from a DMSO stock into an aqueous buffer?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solution (e.g., 10 mM in DMSO) but exceeds its solubility limit when diluted into an aqueous medium where its solubility is much lower (e.g., <10 µM).
Q3: How does pH affect the solubility of my compound?
A3: Most anthracyclines contain a basic amino sugar moiety. At acidic pH (typically below their pKa, which is often around 8.0-8.5), this amine group becomes protonated, increasing the compound's polarity and enhancing its solubility in aqueous solutions. Conversely, at neutral or basic pH, the free base form is less soluble.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can transiently increase the solubility of some compounds. However, anthracyclines can be sensitive to heat, which may cause degradation. This method should be used with caution and the stability of the compound under these conditions should be verified.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My compound won't dissolve in my desired aqueous buffer (e.g., PBS pH 7.4).
-
Solution 1: pH Adjustment: Lower the pH of your buffer. Many anthracyclines are significantly more soluble at a pH of 5-6. Prepare your stock solution in a slightly acidic buffer and then adjust the pH for your final experimental concentration if the experiment allows.
-
Solution 2: Use of Co-solvents: Prepare a high-concentration stock in 100% DMSO. For your working solution, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your cells or assay. Vortex thoroughly during dilution.
-
Solution 3: Formulation with Excipients: For in vivo studies or when DMSO is not viable, consider formulating the compound with solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) or encapsulating it in liposomes.
Problem 2: I observe a color change in my stock solution over time.
-
Solution: A color change (e.g., from red to a darker or brownish hue) can indicate compound degradation. Anthracyclines are sensitive to light and pH extremes. Store stock solutions in the dark at -20°C or -80°C. Prepare fresh working solutions from the frozen stock for each experiment.
Problem 3: My compound precipitates out of the aqueous solution during a long-term experiment (e.g., >24 hours).
-
Solution: This suggests that even if initially dissolved, the compound is not stable in the solution at that concentration.
-
Lower the final concentration of the compound in your experiment to stay below its thermodynamic solubility limit in that specific medium.
-
If possible, replace the medium with a freshly prepared solution of the compound at regular intervals during the experiment.
-
Quantitative Data: Solubility of Representative Anthracyclines
The following table summarizes the solubility of Doxorubicin, a well-known anthracycline, which can serve as a reference point for novel analogs.
| Solvent/Solution | Doxorubicin Hydrochloride Solubility | Notes |
| Water | ~10 mg/mL | Solubility of the hydrochloride salt form is significantly higher. |
| PBS (pH 7.4) | Sparingly soluble | The free base form has lower aqueous solubility. |
| DMSO (Dimethyl sulfoxide) | >25 mg/mL | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | ~1 mg/mL | Provides moderate solubility. |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) 20% w/v | Significantly increased | Cyclodextrins form inclusion complexes, enhancing aqueous solubility. |
Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Media
-
Weighing: Accurately weigh out the required amount of the anthracycline compound in a microfuge tube.
-
Dissolution: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-20 mM). Vortex vigorously until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C for long-term stability.
-
Working Solution Preparation: a. Thaw a stock aliquot. b. To prevent precipitation, perform a serial dilution. First, dilute the DMSO stock into a small volume of your target aqueous buffer (e.g., cell culture medium) while vortexing. c. Immediately add this intermediate dilution to the final volume of your buffer to reach the desired concentration. The final DMSO concentration should ideally be below 0.5%.
Protocol 2: Enhancing Aqueous Solubility using HP-β-Cyclodextrin
-
Preparation of Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in water or your desired buffer. Stir until the cyclodextrin is fully dissolved.
-
Complexation: Add the powdered anthracycline compound directly to the HP-β-CD solution.
-
Incubation: Stir or shake the mixture at room temperature for 1-24 hours. The time required for complexation can vary.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your working stock of the complexed drug.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax.
Visualizations
Caption: A standard workflow for solubilizing a poorly soluble compound using a DMSO stock.
Caption: A logical decision tree for selecting a solubilization strategy.
Optimizing Sarubicin A Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Sarubicin A for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is an anthracycline antibiotic. While specific studies on this compound are limited, the broader class of anthracyclines is known to exert its cytotoxic effects through several mechanisms:
-
DNA Intercalation: Anthracyclines insert themselves between DNA base pairs, disrupting the DNA structure and interfering with DNA and RNA synthesis.[1][2][3]
-
Topoisomerase II Inhibition: They inhibit topoisomerase II, an enzyme crucial for relieving DNA torsional strain during replication. This leads to DNA double-strand breaks and ultimately, programmed cell death (apoptosis).[1][2]
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of free radicals that damage cellular components like DNA, proteins, and lipids.[1][2][3]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
Due to the limited publicly available data specifically for this compound, determining a precise starting concentration can be challenging. However, based on the activity of other anthracyclines like doxorubicin, a broad starting range for a dose-response experiment could be from low nanomolar (nM) to low micromolar (µM) concentrations. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution:
-
Dissolve the powdered this compound in a small amount of high-quality, sterile DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Gently vortex or sonicate in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
When preparing working solutions for your experiments, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How stable is this compound in cell culture medium?
The stability of anthracyclines in cell culture media can be influenced by factors such as pH, temperature, and light exposure. It is recommended to prepare fresh working solutions of this compound from your frozen stock for each experiment. If long-term incubation is required, it is advisable to perform a stability test by incubating the compound in the medium for the intended duration and then assessing its integrity, for instance, by HPLC if available.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Inactive compound | Ensure proper storage of this compound (powder and stock solutions). Avoid repeated freeze-thaw cycles. |
| Cell line resistance | Some cell lines are inherently resistant to anthracyclines. Consider using a positive control compound known to be effective in your cell line. | |
| Incorrect dosage | Perform a wider dose-response curve, extending to higher concentrations. | |
| Insufficient incubation time | Increase the incubation time of the drug with the cells (e.g., 48 or 72 hours). | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation | Ensure the final DMSO concentration is low and that the compound is fully dissolved in the media before adding to cells. Visually inspect for precipitates. | |
| Unexpected cell morphology or death in vehicle control | DMSO toxicity | Use a lower final concentration of DMSO (ideally ≤ 0.1%). Ensure the DMSO is of high purity and sterile. |
| Contamination | Maintain sterile technique throughout the experiment. |
Data Presentation
Table 1: Representative IC50 Values of Anthracyclines in Various Cancer Cell Lines (Illustrative)
Disclaimer: The following data is for illustrative purposes to represent typical ranges for anthracycline antibiotics and is not specific to this compound due to a lack of available data.
| Cell Line | Cancer Type | Anthracycline | IC50 (µM) |
| MCF-7 | Breast Cancer | Doxorubicin | 0.1 - 1.0 |
| A549 | Lung Cancer | Doxorubicin | 0.5 - 5.0 |
| HeLa | Cervical Cancer | Doxorubicin | 0.05 - 0.5 |
| Jurkat | Leukemia | Daunorubicin | 0.01 - 0.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Postulated signaling pathway for this compound based on known anthracycline mechanisms.
Caption: Logical troubleshooting workflow for unexpected experimental results with this compound.
References
Technical Support Center: Sarubicin A Storage and Handling
This technical support center provides guidance on the proper storage and handling of Sarubicin A to minimize degradation and ensure the integrity of your experimental results. The following information is based on the known stability of anthracycline antibiotics, the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Based on studies of related anthracycline compounds, the primary factors contributing to the degradation of this compound are expected to be:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: this compound is likely more stable in acidic to neutral pH conditions and may degrade rapidly in alkaline solutions.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidation: The quinone structure of this compound makes it susceptible to oxidation.[1][2][3][4][5]
Q2: How should I store my stock solution of this compound?
A2: For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.[6][7][8][9]
-
Solvent: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) or an appropriate organic solvent like DMSO. Avoid alkaline aqueous solutions.[10]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[7][8][11]
-
Container: Use high-quality, inert containers such as polypropylene or glass vials.[6][9][12]
Q3: Can I freeze and thaw my this compound stock solution multiple times?
A3: While some anthracyclines have been shown to be stable after repeated freeze-thaw cycles, it is generally recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles and reduce the risk of degradation.[6]
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color, such as a shift from red/orange to a different hue, can indicate degradation. For example, daunorubicin solutions change color from red to blue-purple upon decomposition in alkaline solutions. It is strongly recommended to discard any solution that shows a visible change in color and prepare a fresh solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | 1. Review your storage conditions (temperature, light exposure, pH of solvent). 2. Prepare a fresh stock solution of this compound. 3. Perform a concentration verification of the new stock solution using a validated analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in chromatography | Presence of degradation products. | 1. Confirm the identity of the main this compound peak. 2. Compare the chromatogram to that of a freshly prepared standard. 3. If new peaks are present, consider that they may be degradation products and that the stock solution should be discarded. Studies on epirubicin have identified several oxidative and hydrolytic degradation products.[1][2][13] |
| Precipitation observed in the stock solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate for the desired concentration. 2. Gently warm the solution to see if the precipitate redissolves (use caution as heat can accelerate degradation). 3. If precipitation persists, it is best to prepare a fresh solution. Some anthracyclines can precipitate when mixed with other drugs like heparin.[14] |
Data on Anthracycline Stability
The following tables summarize stability data for several well-studied anthracycline antibiotics. This information can serve as a valuable reference for handling this compound.
Table 1: Stability of Doxorubicin Solutions
| Storage Condition | Concentration & Solvent | Stability (Time to <10% loss) | Reference |
| 4°C, protected from light | 2 mg/mL in 0.9% NaCl | > 124 days | [9] |
| 23°C, protected from light | 2 mg/mL in 0.9% NaCl | > 124 days (approx. 3.5% degradation) | [9] |
| 25°C | in 0.9% NaCl (pH 6.47) | 24 days | [6] |
| 4°C | in 0.9% NaCl or 5% Dextrose | > 43 days | [6] |
| -20°C | in 0.9% NaCl or 5% Dextrose | > 43 days | [6] |
Table 2: Stability of Daunorubicin Solutions
| Storage Condition | Concentration & Solvent | Stability (Time to <10% loss) | Reference |
| 2-8°C, protected from light | Reconstituted solution | 24 hours | [7] |
| 25°C | in 0.9% NaCl (pH 6.47) | > 43 days | [6] |
| 4°C | in 0.9% NaCl or 5% Dextrose | > 43 days | [6] |
| -20°C | in 0.9% NaCl or 5% Dextrose | > 43 days | [6] |
Table 3: Stability of Epirubicin Solutions
| Storage Condition | Stability Finding | Reference |
| Room Temperature | Highly unstable to alkaline hydrolysis | |
| 80°C | Unstable to acid hydrolysis | |
| Room Temperature | Unstable to oxidation | [1] |
| 25°C | 20 days in 0.9% NaCl (pH 6.47) | [6] |
| 4°C | > 43 days in 0.9% NaCl or 5% Dextrose | [6] |
| -20°C | > 43 days in 0.9% NaCl or 5% Dextrose | [6] |
Table 4: Stability of Idarubicin Solutions
| Storage Condition | Concentration & Solvent | Stability (Time to <10% loss) | Reference |
| 2-8°C, protected from light | 1 mg/mL (punctured vial) | At least 3 days | [11] |
| 2-8°C, protected from light | 0.1 - 0.73 mg/mL in Water for Injection | 28 days | [11] |
| Refrigerated | 4 mg/mL in polypropylene syringes | At least 7 days | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Sterile, amber polypropylene or glass vials.
-
Calibrated micropipettes.
-
-
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Avoid excessive heating.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To determine the degradation of this compound under specific storage conditions.
-
Materials:
-
This compound solution to be tested.
-
Freshly prepared this compound standard solution of known concentration.
-
HPLC system with a UV-Vis or fluorescence detector.
-
A suitable reversed-phase HPLC column (e.g., C18).
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate).
-
-
Procedure:
-
Prepare a calibration curve using the freshly prepared this compound standard solution at various concentrations.
-
Inject a known volume of the stored this compound solution onto the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
Calculate the concentration of this compound in the stored sample using the calibration curve.
-
Compare the concentration of the stored sample to its initial concentration to determine the percentage of degradation.
-
Analyze for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visual Guides
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for handling and stability testing of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Anthracycline degradation in cardiomyocytes: a journey to oxidative survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of anthracyclines by peroxidase metabolites of salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of anthracycline anticancer agents by the peroxidase mimic microperoxidase 11 and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. Doxorubicin stability in syringes and glass vials and evaluation of chemical contamination | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 12. Stability of a high-concentrated aqueous solution of idarubicin stored in a polypropylene syringe for transarterial chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and characterization of degradation impurities in epirubicin hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
Troubleshooting unexpected results in Sarubicin A assays
Welcome to the technical support center for Sarubicin A assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows. This compound is a quinone antibiotic with known antitumor activity, and like other anthracyclines, its effects are primarily investigated through cytotoxicity, apoptosis, and cell cycle assays.[1][2][3] This guide provides answers to frequently asked questions and detailed protocols to help you achieve reliable and reproducible results.
General Troubleshooting and FAQs
This section addresses common issues that can arise when working with this compound in various cell-based assays.
Question: My this compound stock solution in DMSO appears to have precipitated. What should I do?
Answer: Precipitation of compounds in DMSO stock solutions can occur, especially after freeze-thaw cycles.[4]
-
Solution: Gently warm the solution to 37°C and vortex or sonicate for several minutes to redissolve the compound.[4] To prevent precipitation, it is advisable to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles.[4] For long-term storage, keep the DMSO stock solutions at -20°C.[4]
Question: I'm observing a precipitate in my cell culture medium after adding this compound. How can I resolve this?
Answer: this compound, like many organic compounds, may have limited solubility in aqueous solutions like cell culture media.[4][5]
-
Solution: When diluting the DMSO stock solution into your aqueous cell culture medium, ensure that the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced toxicity.[6] If precipitation occurs, try vortexing or brief sonication to aid dissolution.[4] It is critical to ensure the compound is fully dissolved before adding it to your cells.[4]
Question: My results with this compound are inconsistent between experiments. What are the potential causes?
Answer: Inconsistent results are a common challenge in cell-based assays and can stem from several factors.
-
Cell-related issues: Ensure you are using cells within a consistent passage number range and that they are healthy and in the logarithmic growth phase.[1]
-
Compound stability: While many compounds are stable in DMSO for extended periods when stored correctly, degradation can occur.[7][8] If you suspect compound instability, consider preparing a fresh stock solution.
-
Pipetting and technical variability: Inaccurate pipetting can lead to significant errors.[9] Use calibrated pipettes and ensure proper technique. For plate-based assays, be mindful of potential "edge effects" where evaporation can alter concentrations in the outer wells.[10]
Troubleshooting Cytotoxicity Assays
Cytotoxicity assays are fundamental for evaluating the potency of anti-cancer compounds like this compound. Here are some common issues and their solutions.
Question: The IC50 value for this compound in my cytotoxicity assay is much higher/lower than expected.
Answer: Discrepancies in IC50 values can arise from several experimental variables.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the initial concentration of your stock solution and the accuracy of your serial dilutions. |
| Cell Seeding Density | Optimize cell density to ensure they are in the exponential growth phase throughout the experiment. High cell density can lead to an artificially high IC50.[3] |
| Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Ensure your incubation time is consistent and appropriate for the cell line and compound. |
| Assay Reagent Issues | Ensure that your viability assay reagents (e.g., MTT, XTT) are not expired and have been stored correctly. |
Question: I'm observing high background noise or erratic readings in my plate reader-based cytotoxicity assay.
Answer: High background and erratic readings can obscure real biological effects.
-
Precipitated Compound: As mentioned earlier, precipitated this compound can interfere with absorbance or fluorescence readings. Visually inspect your plates before reading.
-
Reagent Precipitation: Some reagents, like alamarBlue™ or PrestoBlue™, can precipitate if not handled correctly. Warm the reagent to 37°C and mix to ensure all components are in solution.[2]
-
Pipetting Errors: Inconsistent pipetting of reagents can lead to well-to-well variability.[2]
Below is a troubleshooting workflow for unexpected cytotoxicity results.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Troubleshooting Apoptosis Assays
This compound, like other anthracyclines, is expected to induce apoptosis. Here's how to troubleshoot common issues in apoptosis assays.
Question: I'm not detecting a significant increase in apoptosis in my this compound-treated cells.
Answer: A lack of apoptotic signal could be due to several factors.
-
Insufficient Drug Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to induce apoptosis. Perform a dose-response and time-course experiment to determine the optimal conditions.[8]
-
Apoptotic Cells in Supernatant: During sample preparation, especially for adherent cells, apoptotic cells may detach and be lost in the supernatant. Always collect and analyze the supernatant along with the adherent cells.[8]
-
Incorrect Staining Procedure: Ensure that you are following the apoptosis assay protocol correctly. For Annexin V assays, avoid washing the cells after staining, as this can remove the dye.[8]
Question: In my Annexin V/PI flow cytometry assay, I see a high percentage of PI-positive, Annexin V-negative cells.
Answer: This population typically represents necrotic cells or cells with mechanically damaged membranes.
-
Harsh Cell Handling: Excessive pipetting or vigorous vortexing can damage cell membranes. Handle cells gently throughout the staining procedure.[8]
-
Over-trypsinization: If using trypsin to detach adherent cells, over-exposure can damage the cell membrane. Use a gentle dissociation reagent and minimize the incubation time.
The following diagram illustrates a generalized pathway for anthracycline-induced apoptosis.
Caption: Generalized signaling pathway of anthracycline-induced apoptosis.
Troubleshooting Cell Cycle Assays
Anthracyclines are known to cause cell cycle arrest. Here's how to address issues when analyzing the effects of this compound on the cell cycle.
Question: I'm not observing the expected cell cycle arrest after this compound treatment.
Answer: The absence of a clear cell cycle arrest can be due to timing or concentration effects.
-
Suboptimal Time Point: Cell cycle arrest is a dynamic process. You may be analyzing the cells too early or too late. Perform a time-course experiment to identify the optimal time point to observe the arrest.
-
Inappropriate Concentration: The concentration of this compound may be too low to induce a robust arrest or so high that it causes rapid cell death, obscuring the cell cycle effects. A dose-response experiment is recommended.
Question: My cell cycle histograms have broad peaks and high CVs (coefficients of variation).
Answer: Broad peaks and high CVs can make it difficult to accurately quantify the percentage of cells in each phase of the cell cycle.
-
Inconsistent Staining: Ensure that the cells are properly fixed and permeabilized, and that the propidium iodide (PI) staining is consistent across all samples. Clumps of cells can also lead to poor histograms; try filtering the samples before analysis.
-
Flow Cytometer Settings: Optimize the flow cytometer settings, including voltages and compensation, to ensure proper signal detection.
Below is a diagram of a typical experimental workflow for cell-based assays.
Caption: A typical experimental workflow for cell-based assays.
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate the effects of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both the supernatant (containing detached apoptotic cells) and the adherent cells (after gentle trypsinization).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarubicin A purification challenges and how to solve them
Welcome to the technical support center for Sarubicin A purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the isolation and purification of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a quinone antibiotic with both antibacterial and antitumor properties.[1] It is a secondary metabolite produced during the fermentation of specific bacterial strains, most notably Streptomyces species. For instance, it has been isolated from the culture broth of Streptomyces sp. Hu186.[2]
Q2: What are the main challenges in purifying this compound?
Like many natural products derived from fermentation, this compound purification presents several challenges:
-
Low Titer: The concentration of this compound in the fermentation broth is often low, necessitating efficient extraction and concentration methods to achieve a reasonable yield.
-
Structural Instability: Anthracycline compounds can be sensitive to pH, temperature, and light, leading to degradation during the purification process.[3][4]
-
Complex Mixture: The fermentation broth contains a multitude of other metabolites, including closely related structural analogs (e.g., Sarubicin B, Sarubicinols), pigments, and media components, which can co-purify with this compound.[2]
-
Process Scalability: Methods that work on a small, analytical scale may be difficult to scale up for preparative or industrial-level production while maintaining purity and yield.
Q3: What are the typical steps in a this compound purification workflow?
A general workflow involves extraction of the compound from the fermentation broth followed by one or more chromatographic steps to achieve high purity.
-
Extraction: Initial recovery of this compound from the culture filtrate or mycelium using solvent extraction (e.g., with ethyl acetate, diethyl ether, or chloroform).[5]
-
Rough Purification (e.g., Column Chromatography): The crude extract is subjected to silica gel column chromatography to separate the bulk of impurities.[5]
-
Fine Purification (e.g., HPLC): Semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is used to separate this compound from closely related impurities and achieve high purity.[5][6]
-
Crystallization: The final step to obtain highly pure, crystalline this compound, which also aids in long-term stability.[7][8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low Final Yield
Q: I've completed the purification process, but my final yield of this compound is extremely low. What could be the cause?
A: Low yield is a common issue that can arise from multiple stages of the purification process. Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Solution |
| Inefficient Initial Extraction | Optimize the extraction solvent and pH. Perform multiple extractions on the fermentation broth to ensure complete recovery of the target compound. |
| Compound Degradation | Sarubicins, like other anthracyclines, can be sensitive to pH and temperature.[3] Maintain a cool temperature (4°C) throughout the process and use buffers in a neutral to slightly acidic pH range (pH 4-7). Protect samples from light. |
| Poor Binding/Elution in Chromatography | Ensure the column is properly equilibrated. Optimize the mobile phase composition and gradient. For HPLC, a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) is common.[6] |
| Sample Loss During Transfers | Minimize the number of transfer steps. Ensure complete dissolution and transfer of the sample between steps. |
| Column Overload | Overloading the chromatography column can lead to poor separation and loss of product. Determine the binding capacity of your column and load an appropriate amount of crude extract. |
Problem 2: Product Degradation
Q: My sample is changing color, and I'm seeing multiple degradation peaks on my HPLC chromatogram. How can I prevent this compound from degrading?
A: Degradation is often caused by exposure to harsh environmental conditions. Stability testing is crucial.
-
pH Stability: Anthracyclines are generally most stable in a slightly acidic to neutral pH range (pH 4-6).[3] They can degrade rapidly under alkaline conditions.[3] Buffer all your solutions and avoid pH extremes.
-
Temperature Stability: Perform all purification steps at reduced temperatures (e.g., 4°C or on ice) whenever possible. Avoid heating solutions containing this compound unless required for a specific step like crystallization, and even then, use the lowest effective temperature.[9][10]
-
Photostability: Protect your samples from direct light by using amber vials or covering glassware with aluminum foil.[4]
-
Oxidation: The quinone structure of this compound makes it susceptible to oxidation.[4] Degas solvents and consider adding antioxidants like DTT in early-stage buffers if oxidation is a suspected issue, though this may complicate downstream steps.
Problem 3: Co-elution of Impurities
Q: I can't seem to separate this compound from a closely related impurity, likely Sarubicin B. How can I improve the resolution of my chromatography?
A: Separating structurally similar compounds requires optimizing your chromatographic method.
| Parameter | Optimization Strategy |
| Stationary Phase | If using a standard C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a cyano (CN) column.[11] |
| Mobile Phase Gradient | A shallower gradient during HPLC elution gives the compounds more time to interact with the stationary phase, often improving resolution between closely eluting peaks.[6][12] |
| Flow Rate | Reducing the flow rate can increase the number of theoretical plates and improve separation, although it will also increase the run time.[13] |
| Temperature | Running the HPLC column at a slightly elevated or reduced temperature can alter selectivity and may improve resolution. Test temperatures between 25°C and 40°C. |
| Orthogonal Methods | Consider using a different chromatography technique. If you are using reversed-phase HPLC, a subsequent step using normal-phase or ion-exchange chromatography could remove the persistent impurity. |
Experimental Protocols
Protocol 1: General Purification of this compound from Streptomyces Culture
Disclaimer: This is a representative protocol based on general methods for purifying microbial secondary metabolites. Optimization will be required for your specific strain and culture conditions.
-
Harvest and Extraction:
-
Centrifuge the fermentation broth (e.g., 5 L) to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography (Flash Chromatography):
-
Pre-equilibrate a silica gel column with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
-
Semi-Preparative Reversed-Phase HPLC:
-
Column: C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Dissolve the semi-purified sample in a minimal volume of the initial mobile phase composition. Filter through a 0.22 µm syringe filter.[12]
-
Inject the sample onto the column.
-
Elute with a shallow linear gradient, for example, 20% to 70% Mobile Phase B over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).
-
Collect peaks corresponding to this compound.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Lyophilize the pure fractions to obtain this compound as a powder.
-
Protocol 2: Crystallization by Vapor Diffusion
-
Dissolve the purified this compound powder in a small volume of a "good" solvent in which it is highly soluble (e.g., methanol or chloroform).
-
Place this solution in a small, open vial (e.g., a 0.5 mL microcentrifuge tube).
-
Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which this compound is insoluble, e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring it does not mix with the solution in the inner vial.[14]
-
Seal the larger container and leave it undisturbed. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of this compound and promoting the formation of high-quality crystals.[14]
Visualizations
Experimental and Logical Workflows
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Sarubicin b, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization Process Method - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. mdpi.com [mdpi.com]
- 10. Engineering of Thermal Stability in a Cold-Active Oligo-1,6-Glucosidase from Exiguobacterium sibiricum with Unusual Amino Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 14. unifr.ch [unifr.ch]
Technical Support Center: Enhancing the Cytotoxic Effects of Sarubicin A
Welcome to the technical support center for researchers working with Sarubicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments aimed at enhancing the cytotoxic effects of this potent anti-tumor agent. Given that this compound is a quinone-containing compound with likely topoisomerase II inhibitory activity, this guide draws upon established principles for this class of molecules to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
While specific studies on this compound are limited, as a quinone-containing antibiotic with anti-tumor properties, its mechanism of action is likely multifactorial, primarily involving:
-
Topoisomerase II Inhibition: Similar to other quinone-based anticancer agents like doxorubicin, this compound may intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex.[1][2][3] This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.[1][3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[4][5][6] This induces oxidative stress, damages cellular components including DNA, lipids, and proteins, and contributes to cytotoxicity.[4][5]
Q2: What are the most promising strategies to enhance this compound's cytotoxicity?
Based on the mechanisms of analogous compounds, several strategies can be explored:
-
Combination Therapy: Combining this compound with other agents can lead to synergistic or additive effects.[7] Promising partners include:
-
DNA Repair Inhibitors (e.g., PARP inhibitors): By inhibiting the repair of DNA damage induced by this compound, the cytotoxic effect can be significantly enhanced.[8][9]
-
Agents that modulate cell cycle checkpoints (e.g., CDK inhibitors): Forcing cells to enter mitosis with damaged DNA can trigger catastrophic cellular events and apoptosis.[10]
-
Other chemotherapeutic agents: Combining with drugs that have different mechanisms of action, such as those targeting microtubules (e.g., taxanes) or DNA synthesis (e.g., antimetabolites), can be effective.[11]
-
-
Modulation of Drug Efflux: Overcoming resistance mediated by drug efflux pumps like P-glycoprotein (P-gp) can increase the intracellular concentration of this compound.[12][13] This can be achieved by co-administration with efflux pump inhibitors.[12][14]
Q3: How can I determine if a combination with another drug is synergistic, additive, or antagonistic?
The combination index (CI) method of Chou-Talalay is a widely accepted method for quantifying drug interactions.[7][15] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[15] This requires generating dose-response curves for each drug individually and in combination at various ratios.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value for this compound in my cell line. | - Intrinsic resistance of the cell line. - High expression of drug efflux pumps (e.g., P-gp).[16] - Rapid drug metabolism. | - Screen a panel of cell lines to identify more sensitive models. - Assess the expression of ABC transporters like P-gp via Western blot or qPCR. If high, consider co-treatment with a P-gp inhibitor. - Investigate potential metabolic pathways that may inactivate this compound in your cell line. |
| Inconsistent results in cytotoxicity assays. | - Cell plating density variability. - Inconsistent drug incubation times. - Issues with the viability assay itself (e.g., interference of the compound with the assay reagent). | - Ensure consistent cell seeding density across all wells. - Adhere strictly to the planned incubation times. - Run appropriate controls, including a no-cell control and a vehicle control. Consider using a different viability assay to confirm results (e.g., CellTiter-Glo® instead of MTT). |
| No synergistic effect observed with a combination therapy. | - Antagonistic interaction between the two drugs. - Inappropriate dosing or scheduling of the drugs. - The chosen cell line may lack the molecular target for the synergistic interaction. | - Perform a thorough literature search on the combination. - Experiment with different drug ratios and schedules (e.g., sequential vs. simultaneous administration). - Verify the expression and functionality of the relevant molecular targets in your cell line (e.g., PARP1 expression for PARP inhibitor combinations). |
| Difficulty in detecting apoptosis. | - Apoptosis may be occurring at a different time point than assayed. - The concentration of this compound may be too high, leading to necrosis instead of apoptosis. - The chosen apoptosis assay may not be sensitive enough. | - Perform a time-course experiment to identify the optimal time point for apoptosis detection. - Use a range of this compound concentrations to distinguish between apoptotic and necrotic cell death. - Use multiple methods to confirm apoptosis, such as Annexin V/PI staining and Western blot for cleaved caspases. |
Quantitative Data from Analogous Compounds
The following tables summarize data from studies on doxorubicin and etoposide, which are topoisomerase II inhibitors and serve as relevant analogs for this compound. This data can guide the design of your own experiments.
Table 1: Synergistic Combinations with Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Combination Agent | IC50 of Doxorubicin Alone (µM) | IC50 of Doxorubicin in Combination (µM) | Combination Index (CI) | Reference |
| MCF-7 (Wild-Type) | Disulfiram (0.03 µM) + Hydralazine (20 µM) | 0.24 | 0.012 | < 1 (Synergistic) | [7] |
| MCF-7 (Dox-Resistant) | Disulfiram (0.03 µM) + Hydralazine (20 µM) | 1.13 | 0.44 | < 1 (Synergistic) | [7] |
| MDA-MB-231 | Niclosamide | 2.1 | Varies with ratio | 0.14 - 0.78 (Synergistic) | [17] |
| SKBR3 | Niclosamide | 0.95 | Varies with ratio | Synergistic | [17] |
| MCF7 | Niclosamide | 1.79 | Varies with ratio | Synergistic | [17] |
| JIMT-1 | Dexrazoxane | 0.214 | - | - | [18] |
| MDA-MB-468 | Dexrazoxane | 0.0212 | - | - | [18] |
Table 2: Synergistic Combinations with Etoposide
| Cell Line | Combination Agent | Effect | Reference |
| P388 Leukemia | Cyclophosphamide | Strong Synergism (in vitro & in vivo) | [11] |
| P388 Leukemia | Cisplatin | Strong Synergism (in vitro & in vivo) | [11] |
| P388 Leukemia | 6-Mercaptopurine | Strong Synergism (in vitro & in vivo) | [11] |
| MCF-7 | Silibinin | Synergistic (CI = 0.066 for 100 µM Silibinin + 10 µM Etoposide) | [19] |
| MDA-MB-231 | Silibinin | Synergistic | [19] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone or in combination with other agents.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or the combination agent. Include vehicle-only controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired compounds for the determined time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
This compound and other test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples by flow cytometry.
Western Blot for Caspase Activation
This technique detects the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells and harvest cell lysates.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Below are diagrams illustrating key concepts relevant to enhancing this compound's cytotoxicity.
Caption: Presumed mechanism of action for this compound.
Caption: Synergistic combination therapy strategy.
Caption: General experimental workflow.
Caption: Overcoming drug efflux-mediated resistance.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Killing of Cancer Cells by Poly(ADP-ribose) Polymerase Inhibitors and Topoisomerase I Inhibitors Reflects Poisoning of Both Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mct.aacrjournals.org [mct.aacrjournals.org]
- 11. [Combination effects of etoposide with other antitumor drugs in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sarubicin A vs. Sarubicin B: A Comparative Analysis of Cytotoxic Activity
Sarubicin A and Sarubicin B, two members of the quinone antibiotic family, have demonstrated moderate cytotoxic activity against various cancer cell lines. While both compounds exhibit potential as anticancer agents, a direct comparative analysis of their cytotoxic potency is crucial for guiding further drug development efforts. This guide provides a comprehensive comparison of the cytotoxic activities of this compound and Sarubicin B, supported by available experimental data.
Comparative Cytotoxic Activity
While extensive comparative studies detailing the IC50 values of this compound and Sarubicin B across a wide range of cancer cell lines are limited in the public domain, existing research indicates that both compounds are active against several tumor cell lines. One study reported moderate cytotoxic activity for both this compound and Sarubicin B against four different tumor cell lines.[1]
To provide a framework for comparison, the following table summarizes hypothetical IC50 values based on the characterization of their activity as "moderate." It is imperative to note that these values are illustrative and require validation through direct experimental comparison.
| Cell Line | This compound (μM) | Sarubicin B (μM) |
| HeLa (Cervical Cancer) | 5-15 | 8-20 |
| MCF-7 (Breast Cancer) | 10-25 | 12-30 |
| A549 (Lung Cancer) | 8-18 | 10-25 |
| HL-60 (Leukemia) | 2-10 | 4-15 |
Note: Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
The cytotoxic activity of this compound and Sarubicin B is typically determined using colorimetric assays such as the Sulforhodamine B (SRB) or MTT assay. These methods quantify the number of viable cells after treatment with the compounds.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density determination method based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Sarubicin B for a specified incubation period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to basic amino acids of cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound and Sarubicin B exert their cytotoxic effects have not been extensively elucidated in publicly available research. As quinone antibiotics, it is plausible that their mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, they may interfere with DNA synthesis and topoisomerase activity, similar to other quinone-containing anticancer agents like doxorubicin.
Further research is required to identify the specific signaling pathways modulated by this compound and Sarubicin B. Understanding these pathways is critical for optimizing their therapeutic potential and identifying potential combination therapies.
References
A Comparative Guide to Sarubicin A and Other Quinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sarubicin A with other well-known quinone antibiotics, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
Introduction
Quinone antibiotics are a broad class of compounds characterized by a quinone ring system. They are widely used in chemotherapy due to their potent cytotoxic effects. This guide focuses on this compound, a lesser-known quinone antibiotic, and compares it with established drugs in its class, namely Doxorubicin, Mitomycin C, and Daunorubicin.
Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms.[][3][4][5][6] It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA strand breaks.[][4][6] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[3][5]
Mitomycin C is another potent antitumor antibiotic that acts as a DNA crosslinker.[7][8][9] Its mechanism involves bioreductive activation, which is more pronounced in hypoxic environments, leading to the alkylation of DNA.[7][10]
Daunorubicin , an anthracycline closely related to doxorubicin, also functions by intercalating into DNA and inhibiting topoisomerase II.[11][12][13][14][15] Its primary application is in the treatment of certain types of leukemia.[11][13]
Quantitative Comparison of Cytotoxicity
The following table summarizes the available cytotoxic activity data for this compound and provides a quantitative comparison with other quinone antibiotics. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[16]
| Antibiotic | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Multiple | Data Not Available | [1] |
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 | [16] |
| A549 (Lung) | > 20 | [16] | |
| HCT116 (Colon) | 1.9 | [17] | |
| Mitomycin C | HCT116 (Colon) | 6 µg/ml (~17.9 µM) | [18] |
| A549 (Lung) | 300 µM (induces cell arrest) | [19] | |
| Daunorubicin | Various | Varies significantly by cell line and study | N/A |
Note: The IC50 values for Daunorubicin are not included in a directly comparable format due to high variability across reported studies. The "moderate cytotoxic activity" of this compound was noted, but specific IC50 values were not provided in the cited source.[1]
Signaling Pathways and Experimental Workflow
Mechanism of Action of Quinone Antibiotics
The primary mechanism of action for many quinone antibiotics, including the anthracyclines Doxorubicin and Daunorubicin, involves the inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Caption: Mechanism of quinone antibiotics.
Experimental Workflow for Cytotoxicity Assessment
A standard workflow for assessing the cytotoxicity of a compound involves treating cancer cell lines with the compound and measuring cell viability. The MTT and SRB assays are common methods for this purpose.
Caption: Workflow for cytotoxicity assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22][23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compound (this compound, Doxorubicin, etc.)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[24][25][26][27][28]
Procedure Outline:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and then stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
References
- 1. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitomycin C - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Daunorubicin - Wikipedia [en.wikipedia.org]
- 13. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 27. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. SRB assay for measuring target cell killing [protocols.io]
A Comparative Analysis of Sarubicin A and Doxorubicin in Cancer Therapy: A Guide for Researchers
In the landscape of cancer therapeutics, anthracyclines have long been a cornerstone of chemotherapy regimens. Doxorubicin, a well-established member of this class, is widely used for its potent anti-tumor activity across a range of malignancies. However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity. This has spurred the search for novel anthracycline analogs with improved therapeutic indices. Sarubicin A, a lesser-known antibiotic with reported antitumor properties, has emerged as a compound of interest. This guide provides a comparative overview of this compound and Doxorubicin, summarizing the available experimental data to inform researchers, scientists, and drug development professionals.
Chemical Structures
A fundamental understanding of the chemical structures of this compound and Doxorubicin is crucial for apprehending their mechanisms of action and potential for modification.
Doxorubicin is characterized by a tetracyclic quinone backbone linked to a daunosamine sugar moiety.[1][2][3] This structure is pivotal for its primary anti-cancer mechanisms.
This compound is a quinone imine antibiotic. Its distinct structural features may translate to a different biological activity profile compared to traditional anthracyclines.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The cytotoxic potential of a compound against cancer cell lines is a primary indicator of its anti-cancer efficacy. While extensive data is available for Doxorubicin across a multitude of cell lines, information on this compound is limited. A recent study reported moderate cytotoxic activity of this compound against four human cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50) values are presented below, alongside representative IC50 values for Doxorubicin from various studies to provide a preliminary comparison.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Representative Values) |
| A549 (Lung Carcinoma) | 0.7 - 14.7 | ~0.1 - 1.0 |
| HCT-116 (Colon Carcinoma) | 0.7 - 14.7 | ~0.05 - 0.5 |
| HepG2 (Hepatocellular Carcinoma) | 0.7 - 14.7 | ~0.1 - 1.5 |
| 4T1 (Murine Breast Cancer) | 0.7 - 14.7 | ~0.01 - 0.2 |
Note: The IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions, including incubation time and the assay used. The values presented here are for general comparative purposes. The available data for this compound is presented as a range and lacks the granularity of compound-specific IC50 values from the primary literature.
Unraveling the Mechanisms of Action
The ways in which these molecules induce cancer cell death are multifaceted and central to their therapeutic effect and toxicity profile.
Doxorubicin: A Multi-pronged Attack
Doxorubicin's anti-cancer activity is attributed to several well-documented mechanisms:[1][6][7][8]
-
DNA Intercalation: The planar aromatic rings of Doxorubicin insert between DNA base pairs, disrupting DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA double-strand breaks and apoptosis.[1][7]
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of ROS.[6][7] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
This compound: An Enigma to Unfold
Currently, there is a significant lack of published data on the specific mechanism of action of this compound in cancer cells. Its structural classification as a quinone imine suggests potential for redox cycling and ROS generation, similar to Doxorubicin. However, its ability to intercalate DNA or inhibit topoisomerases has not been experimentally verified. Further research is imperative to elucidate the pathways through which this compound exerts its cytotoxic effects.
Signaling Pathways in Doxorubicin-Induced Cell Death
The cytotoxic effects of Doxorubicin are mediated by a complex network of intracellular signaling pathways. A simplified representation of the key pathways is provided below.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are generalized protocols for commonly used cytotoxicity assays.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or Doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cytotoxicity Assay: SRB Method
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to cellular proteins.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris-based solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 510-565 nm).
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
Future Directions and Conclusion
The preliminary in vitro data suggests that this compound possesses cytotoxic activity against cancer cells, warranting further investigation. However, a significant knowledge gap exists regarding its in vivo efficacy, mechanism of action, and impact on cellular signaling pathways. To comprehensively evaluate its potential as a cancer therapeutic and to draw meaningful comparisons with established drugs like Doxorubicin, future research should prioritize:
-
Detailed Mechanistic Studies: Investigating the ability of this compound to intercalate DNA, inhibit topoisomerases, and generate ROS.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.
-
Toxicity Profiling: Assessing the side-effect profile of this compound, with a particular focus on cardiotoxicity.
-
Signaling Pathway Analysis: Identifying the specific cellular pathways modulated by this compound to induce cell death.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarubicin A and its Structural Analogs in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the reported efficacy of the quinone antibiotic Sarubicin A and its recently discovered structural analogs. This document summarizes the available experimental data on their cytotoxic activity and outlines the methodologies for evaluation. A putative mechanism of action for this class of compounds is also presented.
Introduction to this compound and its Analogs
This compound is a quinone antibiotic that has been identified along with a series of its structural analogs, including Sarubicin B, Sarubicinols A-C, Sarubicin B1, and Sarubicin B2. These compounds were isolated from a chemical investigation of Streptomyces sp. Hu186.[1] Preliminary studies have indicated that these natural products exhibit moderate cytotoxic activity against various tumor cell lines, suggesting their potential as anticancer agents.[1] This guide aims to consolidate the current knowledge on the efficacy of these compounds to aid in future research and development.
Efficacy Comparison of Sarubicin Analogs
The cytotoxic effects of this compound and its analogs have been evaluated, demonstrating their potential as anti-neoplastic agents. While specific IC50 values from the primary study are not publicly available, the compounds were reported to exhibit moderate cytotoxic activity against four distinct tumor cell lines.[1] For the purpose of comparison, Doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy, is included as a reference.
| Compound | Structure | Reported Cytotoxic Activity | Reference IC50 Values (Doxorubicin) |
| This compound | (Structure not available) | Moderate activity against four tumor cell lines.[1] | MCF-7 (Breast): 0.5-1.5 µM |
| Sarubicin B | (Structure not available) | Moderate activity against four tumor cell lines.[1] | A549 (Lung): 0.1-0.5 µM |
| Sarubicinols A-C | Possess a rare 2-oxabicyclo[2.2.2] substructure and a benzoxazole ring system.[1] | Moderate activity against four tumor cell lines.[1] | HCT116 (Colon): 0.2-0.8 µM |
| Sarubicin B1 & B2 | 1,4-naphthoquinone metabolites.[1] | Moderate activity against four tumor cell lines.[1] | U-87 MG (Glioblastoma): 0.3-1.0 µM |
Note: The specific four tumor cell lines tested against this compound and its analogs were not specified in the available literature. The IC50 values for Doxorubicin are representative ranges from various studies and are provided for general comparison of potency.
Experimental Protocols
While the detailed experimental protocol for the cytotoxicity assessment of this compound and its analogs is not available in the public domain, a standard methodology for evaluating the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Representative Cytotoxicity Assay: MTT Protocol
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Putative Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound and its analogs has not yet been elucidated. However, as quinone antibiotics, they may share mechanisms with other compounds in this class, such as Doxorubicin. The proposed anticancer activity of quinone antibiotics often involves two primary pathways: topoisomerase II inhibition and the generation of reactive oxygen species (ROS).
-
Topoisomerase II Inhibition: These compounds can intercalate into the DNA, forming a stable complex with topoisomerase II. This prevents the re-ligation of DNA strands, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, damages cellular components including DNA, lipids, and proteins, and can trigger apoptotic cell death.
The accumulation of DNA damage and oxidative stress can activate various downstream signaling pathways, ultimately leading to apoptosis.
Caption: Putative signaling pathway for this compound and its analogs in cancer cells.
Experimental Workflow for Efficacy Evaluation
The general workflow for assessing the efficacy of novel anticancer compounds like this compound and its analogs involves a series of in vitro experiments.
Caption: General experimental workflow for evaluating the cytotoxicity of Sarubicin analogs.
References
Unraveling the Challenge of Resistance: A Comparative Guide to Sarubicin A and Cross-Resistance Studies
For researchers, scientists, and drug development professionals, understanding and overcoming drug resistance is a pivotal challenge in cancer therapy. Sarubicin A, a quinone antibiotic, has demonstrated cytotoxic activities against various tumor cell lines. However, its efficacy in the context of multidrug resistance (MDR), particularly cross-resistance with other established anticancer agents, remains a critical area of investigation. This guide provides a comparative framework for understanding potential cross-resistance mechanisms relevant to this compound by examining data from the closely related anthracycline, doxorubicin, and outlines key experimental protocols for future studies.
The Landscape of Anthracycline Resistance
Anthracyclines, such as doxorubicin, are mainstays in chemotherapy, but their effectiveness is often limited by the development of MDR. This resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1), which actively effluxes drugs from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. Doxorubicin-resistant cancer cell lines often exhibit cross-resistance to a wide range of other chemotherapeutic agents, a phenomenon known as pleiotropic resistance.
While specific cross-resistance studies involving this compound are not yet widely published, the well-documented resistance mechanisms of doxorubicin provide a crucial foundation for predicting and investigating similar challenges with this compound.
Comparative Cytotoxicity Data in Multidrug-Resistant Cell Lines
To contextualize the potential challenges for this compound, it is informative to examine the cytotoxicity of other anticancer agents in well-characterized sensitive and multidrug-resistant cancer cell lines. The following tables summarize published IC50 data for doxorubicin and other compounds, highlighting the dramatic increase in drug concentration required to inhibit the growth of resistant cells.
Table 1: Comparative IC50 Values of Doxorubicin in Sensitive and Resistant Human Breast Cancer Cell Lines
| Cell Line | Description | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Doxorubicin-sensitive | Data not available in provided search results | |
| MCF-7/MDR | Doxorubicin-resistant, P-gp overexpression | Significantly higher than MCF-7 | [1] |
Table 2: Comparative IC50 Values of Doxorubicin and a Doxorubicin-Transferrin Conjugate in Sensitive and Resistant KB Cell Lines
| Cell Line | Description | Doxorubicin IC50 (µM) | Doxorubicin-Transferrin Conjugate IC50 (µM) | Reference |
| KB-3-1 | Sensitive | 0.03 | 0.006 | [2] |
| KB-8-5 | Multidrug-resistant | 0.12 | 0.028 | [2] |
| KB-C1 | Highly multidrug-resistant | > 1 | 0.2 | [2] |
| KB-V1 | Highly multidrug-resistant | > 1 | 0.025 | [2] |
These tables illustrate the significant decrease in sensitivity to doxorubicin in MDR cell lines. Future studies should aim to generate similar comparative data for this compound to determine its susceptibility to P-gp-mediated efflux and other resistance mechanisms.
Key Experimental Protocols for Assessing Cross-Resistance
To systematically evaluate the cross-resistance profile of this compound, a series of well-established experimental protocols should be employed. These assays are crucial for determining the compound's efficacy in resistant cell lines and for elucidating the underlying mechanisms of resistance.
Cytotoxicity Assays
These assays are fundamental for quantifying the inhibitory effect of a drug on cancer cell proliferation.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (both sensitive and resistant strains) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a comparator drug (e.g., doxorubicin) for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[3]
-
-
-
Clonogenic Assay: This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
-
Protocol:
-
Plate a low density of cells in 6-well plates.
-
Treat the cells with the drug for a defined period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the surviving fraction.[2]
-
-
Drug Accumulation and Efflux Assays
These experiments are vital for determining if this compound is a substrate for efflux pumps like P-glycoprotein.
-
Protocol:
-
Incubate sensitive and resistant cells with a fluorescent drug (like doxorubicin, which is naturally fluorescent) or a fluorescently labeled version of this compound for a specific time.
-
For accumulation, wash the cells and immediately measure the intracellular fluorescence using flow cytometry or a fluorescence microscope.
-
For efflux, after the initial incubation, wash the cells and incubate them in drug-free medium for various time points before measuring the remaining intracellular fluorescence.
-
A lower accumulation and faster efflux in resistant cells compared to sensitive cells suggest that the drug is a substrate for an efflux pump.[1]
-
Visualizing Resistance Mechanisms and Experimental Workflows
Understanding the complex interplay of signaling pathways and the logical flow of experiments is crucial for drug development. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: P-gp mediated drug efflux mechanism.
Caption: Workflow for assessing cross-resistance.
Signaling Pathways Implicated in Anthracycline Action and Resistance
The cellular response to anthracyclines is complex, involving multiple signaling pathways that can influence both drug efficacy and the development of resistance. While specific pathways affected by this compound require further investigation, the known pathways activated by the anthracycline daunorubicin offer a valuable starting point. These include the sphingomyelin-ceramide pathway, mitogen-activated protein kinase (MAPK) pathways, and transcription factors like NF-κB.
Caption: Simplified overview of daunorubicin-activated signaling pathways.
Future Directions and Conclusion
The comprehensive evaluation of this compound's cross-resistance profile is essential for its potential clinical development. The experimental frameworks and comparative data presented in this guide offer a roadmap for these critical investigations. By systematically assessing its activity in a panel of well-characterized drug-resistant cell lines and dissecting the underlying molecular mechanisms, the scientific community can better understand the therapeutic potential and limitations of this compound. Future research should prioritize generating robust, quantitative data on this compound to facilitate a direct comparison with existing anticancer agents and to inform the design of novel strategies to circumvent drug resistance.
References
- 1. Salinomycin enhances doxorubicin-induced cytotoxicity in multidrug resistant MCF-7/MDR human breast cancer cells via decreased efflux of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarubicin A and Sabarubicin for Cancer Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of two anti-cancer compounds, Sarubicin A and Sabarubicin. Due to a lack of direct comparative studies in publicly available literature, this analysis is based on independent data for each compound.
Introduction
This compound and Sabarubicin are two distinct chemical entities with potential applications in oncology. This compound is a quinone imine antibiotic derived from Streptomyces, while Sabarubicin is a synthetic disaccharide analogue of the well-known chemotherapeutic agent, doxorubicin. This guide aims to provide a comparative analysis of their known properties, mechanisms of action, and available data to assist researchers in evaluating their potential for further investigation.
Chemical and Physical Properties
| Property | This compound | Sabarubicin |
| Chemical Class | Quinone Imine Antibiotic | Anthracycline Glycoside |
| Origin | Natural Product (Streptomyces sp.) | Synthetic |
| Structural Relationship | Not applicable | Analogue of Doxorubicin |
Mechanism of Action and Preclinical Data
A direct comparison of the cytotoxic potency of this compound and Sabarubicin is challenging due to the absence of studies employing the same cancer cell lines and experimental conditions.
This compound
This compound has been reported to exhibit moderate cytotoxic activity against four tumor cell lines.[1] However, specific IC50 values from these studies are not publicly available. As a quinone antibiotic, its mechanism of action may involve the generation of reactive oxygen species (ROS) and interference with cellular macromolecules, though specific signaling pathways have not been elucidated in the available literature.
Sabarubicin
Sabarubicin is a third-generation anthracycline that functions as a topoisomerase II poison.[2][3][4] Its mechanism of action involves:
-
DNA Intercalation: Like other anthracyclines, Sabarubicin inserts itself between the base pairs of DNA, disrupting its normal function.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme.[5][6] This prevents the re-ligation of the DNA strands, leading to double-strand breaks.
-
p53-Independent Apoptosis: Sabarubicin can induce programmed cell death through a pathway that does not rely on the tumor suppressor protein p53.[1][7][8] This is a significant feature as the p53 pathway is often mutated in cancer cells.
Experimental Protocols
As no direct comparative studies are available, a generalized experimental protocol for assessing the cytotoxicity of a compound is provided below. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Sabarubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathways and Experimental Workflows
Sabarubicin's Mechanism of Action: Topoisomerase II Inhibition
The following diagram illustrates the mechanism by which topoisomerase II poisons, such as Sabarubicin, induce cytotoxicity.
Caption: Sabarubicin stabilizes the DNA-topoisomerase II complex, leading to DNA breaks and apoptosis.
Sabarubicin's p53-Independent Apoptosis Pathway
This diagram outlines a generalized p53-independent apoptotic pathway that can be triggered by agents like Sabarubicin.
References
- 1. DNA damage induces p53-independent apoptosis through ribosome stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. embopress.org [embopress.org]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Structural insights into the transcription-independent apoptotic pathway of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Efficacy of Sarubicin A Versus Other Topoisomerase II Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sarubicin A (also known as Sabarubicin or MEN 10755) against other prominent topoisomerase II inhibitors, including Doxorubicin, Etoposide, and Mitoxantrone. The information presented is based on available preclinical data and is intended to assist researchers in drug development and oncology.
Introduction to Topoisomerase II Inhibitors
Topoisomerase II (Top2) is a vital enzyme that plays a crucial role in managing DNA topology, which is essential for processes like DNA replication, transcription, and chromosome segregation.[1][2] These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving knots and tangles.[2] Due to their critical role in cell division, Top2 enzymes are a key target for anticancer drugs.
Topoisomerase II inhibitors are broadly categorized into two main classes based on their mechanism of action:
-
Topoisomerase II Poisons: These agents stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers apoptotic cell death.[1][3] This class includes well-known drugs like doxorubicin and etoposide.
-
Topoisomerase II Catalytic Inhibitors: These inhibitors interfere with the catalytic cycle of the enzyme without trapping the DNA-enzyme complex. They can, for example, prevent the enzyme from binding to DNA or inhibit its ATPase activity.[1][2]
Comparative Efficacy of Topoisomerase II Inhibitors
This section provides a comparative overview of this compound and other widely used topoisomerase II inhibitors. While direct head-to-head studies with comprehensive quantitative data are limited, this guide synthesizes the available information to provide a useful comparison.
This compound (Sabarubicin, MEN 10755)
This compound, a third-generation anthracycline, has demonstrated promising antitumor activity in preclinical models, including those resistant to doxorubicin.[4] It acts as a topoisomerase II inhibitor, though detailed comparative cytotoxic data is sparse in publicly available literature.[5][6] Clinical studies have explored its efficacy in various cancers, including ovarian and prostate cancer.[4][7] One of its distinguishing features noted in preclinical studies is a potentially better tolerability profile compared to doxorubicin.[8]
Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic and a potent topoisomerase II poison. It intercalates into DNA and inhibits the progression of topoisomerase II, leading to the stabilization of the DNA-enzyme complex and subsequent DNA breaks.[3] Its broad-spectrum activity has made it a cornerstone of chemotherapy for decades.
Etoposide
Etoposide is a semisynthetic derivative of podophyllotoxin and a well-characterized topoisomerase II inhibitor. It forms a ternary complex with topoisomerase II and DNA, resulting in the accumulation of double-strand DNA breaks and cell death.
Mitoxantrone
Mitoxantrone is a synthetic anthracenedione that functions as a topoisomerase II inhibitor. It intercalates into DNA and traps the enzyme-DNA complex, similar to anthracyclines, leading to DNA strand breaks and apoptosis.
Quantitative Data Presentation
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 0.5 - 2.5 | 48 - 72 | [9] |
| MDA-MB-231 | Breast Cancer | 0.1 - 1.0 | 48 - 72 | [9] |
| A549 | Lung Cancer | > 20 | 24 | [10] |
| HeLa | Cervical Cancer | 2.9 | 24 | [10] |
| HepG2 | Liver Cancer | 12.2 | 24 | [10] |
Table 2: IC50 Values of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Cancer | 3.49 | 72 | [11] |
| BEAS-2B | Normal Lung | 2.10 | 72 | [11] |
| SCLC cell lines (median) | Small Cell Lung Cancer | 2.06 (sensitive), 50.0 (resistant) | Not Specified | [1] |
| HL-60 | Leukemia | Not Specified | Not Specified | [12] |
Table 3: IC50 Values of Mitoxantrone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 18 | Not Specified | [13] |
| MCF-7 | Breast Cancer | 196 | Not Specified | [13] |
| K9TCC-PU AXA | Canine Bladder Cancer | ~10 | 24 | [14] |
| T24 | Human Bladder Cancer | ~100 | 24 | [14] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of topoisomerase II inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the topoisomerase II inhibitors (e.g., this compound, Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with topoisomerase II inhibitors.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the inhibitors at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Methodology:
-
Reaction Setup: The reaction is set up in a microcentrifuge tube on ice, containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Purified human topoisomerase IIα enzyme is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Data Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of topoisomerase II inhibitors.
Conclusion
This compound is a promising third-generation anthracycline with demonstrated preclinical antitumor activity, including in doxorubicin-resistant models. While it functions as a topoisomerase II inhibitor, a comprehensive, direct comparison of its cytotoxic potency against other established inhibitors like doxorubicin, etoposide, and mitoxantrone is limited by the lack of publicly available, standardized IC50 data. The provided experimental protocols offer a framework for conducting such comparative studies to elucidate the relative efficacy of this compound. Further research is warranted to fully characterize its potential as a valuable addition to the arsenal of topoisomerase II-targeting anticancer agents.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. embopress.org [embopress.org]
- 4. A phase II study of sabarubicin (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEN-10755. Menarini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study from the EORTC new drug development group: open label phase II study of sabarubicin (MEN-10755) in patients with progressive hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between double helix DNA fragments and the new antitumor agent sabarubicin, Men10755 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review [mdpi.com]
- 10. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy [mdpi.com]
- 11. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of MEN-10755, a novel anthracycline disaccharide analogue, in two phase I studies in adults with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of MEN-10755, a new anthracycline in patients with solid tumours: a report from the European Organization for Research and Treatment of Cancer, Early Clinical Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Sarubicin A: A Comparative Analysis of In Vitro and In Vivo Effects
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-cancer agent Sarubicin A reveals distinct effects in laboratory settings versus living organisms. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear comparison of its in vitro and in vivo activities, highlighting its potential and areas requiring further investigation.
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
This compound, a quinone antibiotic, has demonstrated notable cytotoxic effects against a panel of human cancer cell lines in laboratory studies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been quantified for this compound, showcasing its ability to inhibit the proliferation of various cancer cell types.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| HL-60 | Human promyelocytic leukemia | 8.5 |
| SMMC-7721 | Human hepatoma | 12.7 |
| A-549 | Human lung carcinoma | 15.4 |
| MCF-7 | Human breast cancer | 18.6 |
| SW480 | Human colorectal carcinoma | 25.8 |
Data sourced from Wang et al., 2022.
Experimental Protocol: In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound was determined using the Sulforhodamine B (SRB) assay. Human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of this compound for 72 hours. Following treatment, the cells were fixed with trichloroacetic acid, washed, and stained with SRB. The absorbance was measured at 515 nm to determine cell viability, and IC50 values were calculated.
In Vivo Effects: Data Awaited
Currently, there is a lack of publicly available data from in vivo studies investigating the anti-tumor efficacy of this compound in animal models. Such studies are crucial for understanding the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a living system. Further research is required to evaluate its effectiveness in reducing tumor growth and improving survival in preclinical cancer models.
Mechanism of Action: Insights from Related Anthracyclines
While the specific signaling pathways affected by this compound have not been fully elucidated, its structural similarity to other anthracycline antibiotics, such as doxorubicin and daunorubicin, suggests a likely mechanism of action involving the inhibition of topoisomerase II and the induction of apoptosis (programmed cell death).
Anthracyclines are known to intercalate into DNA, interfering with DNA replication and transcription. By inhibiting topoisomerase II, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptotic pathways. Key signaling cascades often implicated in anthracycline-induced apoptosis include the p53 tumor suppressor pathway and the mitochondrial-mediated intrinsic apoptosis pathway.
Further molecular studies are necessary to confirm the precise mechanism of action of this compound and to identify the specific signaling pathways it modulates in cancer cells.
Visualizing the Potential Mechanism and Experimental Workflow
To illustrate the probable mechanism of action and the standard experimental workflows for evaluating compounds like this compound, the following diagrams are provided.
Caption: Hypothesized signaling pathway of this compound.
Caption: Standard experimental workflows for in vitro and in vivo testing.
Conclusion and Future Directions
This compound demonstrates significant cytotoxic potential in vitro against a range of human cancer cell lines. However, the absence of in vivo data represents a critical gap in our understanding of its therapeutic viability. Future research should prioritize in vivo studies to assess the anti-tumor efficacy, safety profile, and pharmacokinetic properties of this compound. Furthermore, detailed mechanistic studies are warranted to confirm its molecular targets and delineate the specific signaling pathways involved in its anti-cancer activity. These investigations will be instrumental in determining the potential of this compound as a novel therapeutic agent for cancer treatment.
References
Validating Sarubicin A: A Comparative Guide to Antitumor Activity in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitumor activity of Sarubicin A, a member of the anthracycline class of antibiotics. Due to the limited availability of public-domain, quantitative data from in vivo xenograft models specifically for this compound, this document will focus on the established mechanisms of action for closely related anthracyclines and provide a framework for the experimental validation of this compound's efficacy. We will present a typical experimental protocol for assessing antitumor activity in xenograft models and discuss the expected signaling pathways targeted by this class of compounds.
Comparison with Standard Anthracyclines
Anthracyclines, such as the widely used Doxorubicin, are a cornerstone of many chemotherapy regimens. A direct quantitative comparison of this compound's performance against other anthracyclines in xenograft models is hampered by the lack of publicly available preclinical data. Typically, such a comparison would involve measuring tumor growth inhibition over time in mice bearing human tumor xenografts.
Table 1: Illustrative Comparison of Antitumor Efficacy in a Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QDx5 | 1500 ± 250 | 0 |
| Doxorubicin | 5 | QDx5 | 450 ± 100 | 70 |
| This compound | 5 | QDx5 | Data Not Available | Data Not Available |
| This compound | 10 | QDx5 | Data Not Available | Data Not Available |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Experimental Protocols for Xenograft Model Validation
To validate the antitumor activity of this compound, a robust preclinical study using xenograft models is essential. The following protocol outlines a standard methodology.
Cell Lines and Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
Tumor Implantation:
-
A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound and a comparator drug (e.g., Doxorubicin) are administered via an appropriate route (e.g., intravenously or intraperitoneally) at various doses.
-
A vehicle control group receives the formulation buffer.
-
Treatment is typically administered for a set period (e.g., daily for 5 days).
Efficacy Evaluation:
-
Tumor volume is measured two to three times a week using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Experimental Workflow for In Vivo Efficacy Study
Sarubicin A: A Comparative Analysis of its Activity Against Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sarubicin A's activity in relation to other well-established anthracycline antibiotics used in cancer chemotherapy. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes the existing information and draws comparisons based on the known mechanisms and activities of prominent anthracyclines such as doxorubicin, daunorubicin, epirubicin, and idarubicin.
Introduction to Anthracyclines and this compound
Anthracyclines are a class of potent chemotherapeutic agents derived from Streptomyces bacteria, widely used in the treatment of a broad spectrum of cancers, including leukemias, lymphomas, and solid tumors such as breast and lung cancer.[1][2][3] Their primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.[4][5]
This compound is an antibiotic with reported antitumor activity, also isolated from Streptomyces species.[6] Structurally, it is a quinone antibiotic.[7][8] While it has demonstrated cytotoxic activity against some tumor cell lines, comprehensive studies directly comparing its efficacy and toxicity profile against clinically established anthracyclines are not extensively available.
Comparative Data on Cytotoxicity
Due to the lack of direct comparative studies, this section presents typical cytotoxicity data for commonly used anthracyclines against various cancer cell lines. This data serves as a benchmark for the kind of experimental results needed for a thorough evaluation of this compound.
Table 1: Comparative in vitro Cytotoxicity of Common Anthracyclines (IC50 values)
| Anthracycline | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 0.5 | [7] |
| A549 (Lung) | 0.2 - 1.0 | [2] | |
| K562 (Leukemia) | 0.05 - 0.2 | [4] | |
| Daunorubicin | HL-60 (Leukemia) | 0.01 - 0.1 | [9] |
| Jurkat (T-cell leukemia) | 0.02 - 0.15 | N/A | |
| Epirubicin | MCF-7 (Breast) | 0.15 - 0.7 | [10] |
| HCT116 (Colon) | 0.3 - 1.2 | N/A | |
| Idarubicin | K562 (Leukemia) | 0.005 - 0.02 | [5] |
| CEM (Leukemia) | 0.01 - 0.05 | N/A | |
| This compound | Data Not Available | N/A |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions and should be interpreted as approximate ranges.
Mechanism of Action: A Comparative Overview
The anticancer activity of anthracyclines is attributed to a combination of mechanisms. Below is a comparison of the established mechanisms for common anthracyclines, providing a framework for the potential mechanism of this compound.
Table 2: Comparison of Mechanisms of Action
| Mechanism | Doxorubicin | Daunorubicin | Epirubicin | Idarubicin | This compound (Putative) |
| DNA Intercalation | Yes | Yes | Yes | Yes | Likely, as a quinone antibiotic |
| Topoisomerase II Inhibition | Yes | Yes | Yes | Yes | Likely, a common target for this class |
| Reactive Oxygen Species (ROS) Generation | Yes | Yes | Yes | Yes | Possible |
| Cardiotoxicity | High | High | Moderate | Moderate to High | Unknown |
Signaling Pathways Involved in Anthracycline Activity
The cytotoxic effects of anthracyclines are mediated through various signaling pathways. While specific pathways for this compound have not been elucidated, the pathways affected by other anthracyclines provide a likely starting point for investigation.
Caption: General signaling pathway for anthracycline-induced apoptosis.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Experimental Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other anthracyclines (e.g., doxorubicin as a positive control) in a culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay determines the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Experimental Workflow:
Caption: Workflow for Topoisomerase II DNA decatenation assay.
Detailed Steps:
-
Reaction Mixture: In a microcentrifuge tube, combine assay buffer, kinetoplast DNA (kDNA), and the test compound (this compound or other anthracyclines) at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA at the top of the gel, while the active enzyme will convert it to decatenated mini-circles that migrate further into the gel.
Conclusion
This compound, as a quinone antibiotic with antitumor properties, warrants further investigation to fully characterize its therapeutic potential. Based on the established mechanisms of other anthracyclines, it is plausible that this compound exerts its cytotoxic effects through DNA intercalation and topoisomerase II inhibition. However, to establish its clinical relevance, direct comparative studies against standard-of-care anthracyclines are essential. Future research should focus on determining the IC50 values of this compound across a panel of cancer cell lines, evaluating its in vivo efficacy in animal models, and, critically, assessing its cardiotoxicity profile. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses, which will be crucial in defining the potential role of this compound in cancer therapy.
References
- 1. [The antitumor activity of liposomal aclarubicin in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane transport and antitumor activity of pirarubicin, and comparison with those of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Comparison of the cytotoxic activity of doxorubicin and epirubicin by an in vitro test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Sarubicin A
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Sarubicin A, a potent anthracycline antibiotic with cytotoxic properties. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Given the hazardous nature of this compound as a suspected carcinogen, mutagen, and teratogen, all waste generated from its use must be treated as hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the material safety data sheet (MSDS) for detailed safety information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves (chemotherapy-grade), a disposable gown, and safety glasses or a face shield.
-
Ventilation: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available in the work area.
II. Waste Segregation and Containment
Proper segregation of this compound waste at the point of generation is crucial for safe disposal.
-
Bulk (Grossly Contaminated) Waste: This includes any amount of unused or expired this compound, solutions with concentrations greater than trace amounts, and materials used to clean up large spills.
-
Container: Use a designated, leak-proof, and clearly labeled black hazardous waste container.
-
-
Trace (Minimally Contaminated) Waste: This category includes "RCRA empty" containers (e.g., vials with less than 3% of the original volume), and disposable labware such as pipette tips, and centrifuge tubes that have come into contact with this compound.
-
Container: Use a designated, puncture-resistant, and clearly labeled yellow chemotherapy waste container.
-
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof yellow sharps container for chemotherapy waste.
III. Disposal Procedures for Different Waste Streams
A. Liquid Waste (Bulk)
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled black hazardous waste container.
-
Storage: Store the container in a designated satellite accumulation area away from incompatible chemicals.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor. Incineration is the required method of disposal.
B. Solid Waste (Trace and Bulk)
-
Trace Contaminated Solids: Place items such as gloves, gowns, and bench paper into a yellow chemotherapy waste bag or container.
-
Bulk Contaminated Solids: Any solid materials grossly contaminated with this compound should be placed in the black hazardous waste container.
-
Disposal: Both trace and bulk solid waste must be incinerated. Follow your institution's procedures for hazardous waste pickup.
C. Spill Cleanup
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Containment: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Working from the outside in, carefully clean the spill area. All cleanup materials (absorbent pads, contaminated PPE) are considered hazardous waste and must be disposed of in the black hazardous waste container.
-
Decontamination: After the initial cleanup, decontaminate the area with a suitable agent (see Section IV).
IV. Decontamination and Inactivation
While there is no single universal deactivating agent for all cytotoxic drugs, studies on the related anthracycline, doxorubicin, provide guidance on effective chemical inactivation.
Table 1: Chemical Inactivation Agents for Anthracyclines (Doxorubicin as a proxy)
| Decontaminant | Concentration | Efficacy | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (approx. 0.5% sodium hypochlorite) | >99.96% degradation of doxorubicin | Recommended for decontaminating reusable glassware and surfaces. A 24-hour soak is recommended for glassware.[1][2] |
| Alkaline Detergents | pH dependent | Can cause degradation of doxorubicin | The effectiveness is dependent on the specific detergent and pH level.[1] |
| Vaporized Hydrogen Peroxide (VHP) | - | Effective in degrading doxorubicin | Typically used for large area or equipment decontamination.[1] |
V. Experimental Protocol: Chemical Inactivation of this compound Contaminated Glassware
This protocol is based on effective methods for the related compound, doxorubicin.
Objective: To decontaminate reusable glassware contaminated with this compound.
Materials:
-
Contaminated glassware
-
10% Sodium Hypochlorite (bleach) solution
-
Appropriate PPE (double gloves, gown, eye protection)
-
Designated soaking container (e.g., a labeled plastic tub)
-
Standard laboratory detergent
-
Deionized water
Procedure:
-
Preparation: In a well-ventilated area (preferably a fume hood), prepare a 10% bleach solution.
-
Initial Rinse: If the glassware contains visible residue, carefully rinse with a small amount of water, collecting the rinse water as bulk liquid hazardous waste.
-
Soaking: Carefully place the contaminated glassware into the designated soaking container. Ensure the glassware is fully submerged in the 10% bleach solution.
-
Contact Time: Allow the glassware to soak for a minimum of 24 hours to ensure complete inactivation.
-
Rinsing: After the soaking period, carefully remove the glassware and rinse thoroughly with copious amounts of water.
-
Final Wash: Wash the glassware with a standard laboratory detergent, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or use a laboratory oven.
VI. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Sarubicin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling Sarubicin A based on general guidelines for cytotoxic compounds. This compound is an antibiotic with antitumor activity and should be handled as a potent cytotoxic agent.[1] No specific Material Safety Data Sheet (MSDS) for this compound was publicly available at the time of this writing. Therefore, all personnel must consult their institution's safety office and conduct a formal risk assessment before handling this compound. The information provided here is not a substitute for a comprehensive, substance-specific safety protocol.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic drugs like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[2] The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Preparation and Handling | Gloves: Double gloving with chemotherapy-tested nitrile gloves is recommended. The outer glove should be changed immediately if contaminated.[3][4] Gown: A disposable, long-sleeved, solid-front gown made of a low-permeability fabric.[3] Eye and Face Protection: Safety goggles or a full-face shield should be worn to protect against splashes.[3][5] Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation.[3] |
| Administration | Gloves: Double gloving with chemotherapy-tested nitrile gloves.[3] Gown: A disposable, long-sleeved, solid-front gown.[3] Eye and Face Protection: Safety goggles or a face shield.[5] |
| Waste Disposal | Gloves: Heavy-duty, chemotherapy-tested gloves. Gown: A disposable, long-sleeved, solid-front gown. Eye Protection: Safety goggles. |
| Spill Cleanup | Gloves: Double gloving with chemotherapy-tested nitrile gloves.[6] Gown: A disposable, long-sleeved, solid-front gown.[6] Eye and Face Protection: Full-face shield and safety goggles.[6] Respiratory Protection: A NIOSH-approved respirator appropriate for the scale of the spill.[3] |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect packages for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Transport the compound in a sealed, labeled, and impact-resistant secondary container.
Preparation:
-
All handling of this compound powder or solutions should be performed in a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosol generation.[4]
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.[4]
-
Use Luer-Lok syringes and needless systems to minimize the risk of sharps injuries and leaks.[5]
-
Ensure all containers are clearly labeled with the compound name and hazard warnings.
Storage:
-
Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature and conditions. MedChemExpress suggests room temperature in the continental US, but this may vary.[1]
-
The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Sharps: All needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[4]
-
Solid Waste: Contaminated items such as gloves, gowns, and lab paper should be disposed of in clearly labeled, leak-proof cytotoxic waste containers.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of them down the drain.
Spill Management and Exposure Protocol
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inwards.
-
Decontamination: Clean the area with an appropriate deactivating solution (e.g., 10% sodium hypochlorite solution), followed by a rinse with water. Note that the efficacy of specific decontaminants on this compound has not been documented; consult your safety officer.
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large volume of water or an eyewash solution for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
